BYK 191023
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
608880-48-4 |
|---|---|
Molecular Formula |
C14H14N4O |
Molecular Weight |
254.29 g/mol |
IUPAC Name |
2-[2-(4-methoxy-2-pyridinyl)ethyl]-1H-imidazo[4,5-b]pyridine |
InChI |
InChI=1S/C14H14N4O/c1-19-11-6-8-15-10(9-11)4-5-13-17-12-3-2-7-16-14(12)18-13/h2-3,6-9H,4-5H2,1H3,(H,16,17,18) |
InChI Key |
YBOCDKFRGBOOFO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=NC=C1)CCC2=NC3=C(N2)C=CC=N3 |
Synonyms |
2-(2-(4-methoxypyridin-2-yl)ethyl)-3H-imidazo(4,5-b)pyridine BYK 191023 BYK-191023 BYK191023 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of BYK 191023
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the mechanism of action for BYK 191023, a potent and selective inhibitor of inducible nitric oxide synthase (iNOS). The information presented herein is collated from key scientific publications and is intended for a technical audience engaged in research and development.
Core Mechanism of Action
This compound, chemically identified as 2-[2-(4-methoxy-pyridin-2-yl)-ethyl]-3H-imidazo[4,5-b]pyridine, is a novel imidazopyridine derivative that demonstrates a high degree of selectivity for the inducible isoform of nitric oxide synthase (iNOS) over the neuronal (nNOS) and endothelial (eNOS) isoforms.[1][2][3] Its inhibitory action is multifaceted, exhibiting both reversible and irreversible characteristics.
Initially, this compound acts as a reversible and L-arginine-competitive inhibitor of iNOS.[2][3] This competitive inhibition arises from its interaction with the catalytic center of the enzyme, effectively blocking the binding of the natural substrate, L-arginine.[1][4]
In the presence of the cofactor NADPH, the inhibitory mechanism of this compound transitions to a time-dependent and irreversible inactivation of the iNOS enzyme.[1] This irreversible inhibition is a result of a unique process involving the loss of the heme prosthetic group from the iNOS enzyme, which is contingent on the electron flux from NADPH.[1] Spectral analysis of this compound-bound iNOS shows a profile indistinguishable from that of L-arginine-bound iNOS, further supporting its interaction at the catalytic site.[1]
Signaling Pathway of iNOS Inhibition
The expression of iNOS is typically induced by pro-inflammatory stimuli such as lipopolysaccharide (LPS) and various cytokines. Once expressed, iNOS produces large quantities of nitric oxide (NO), a key mediator in the inflammatory cascade. This compound intervenes by directly inhibiting the enzymatic activity of iNOS, thereby reducing the production of NO and mitigating its downstream inflammatory effects.
Figure 1: Signaling pathway of iNOS induction by inflammatory stimuli and its inhibition by this compound.
Quantitative Data
The following tables summarize the key quantitative parameters of this compound's inhibitory activity and in vivo efficacy.
Table 1: In Vitro Inhibitory Potency of this compound against NOS Isoforms
| NOS Isoform | IC50 | Ki | Reference |
| Human iNOS | 86 nM | 90 nM | [2] |
| Murine iNOS | 95 nM | N/A | [2] |
| Neuronal NOS (nNOS) | 17 µM | N/A | [2] |
| Endothelial NOS (eNOS) | 162 µM | N/A | [2] |
| Rat Aortic iNOS | 7.9 µM | N/A | [5] |
Table 2: In Vivo Efficacy of this compound in a Rat Model of LPS-Induced Inflammation
| Parameter | Dose (i.v. infusion) | Effect | Reference |
| Plasma Nitrite/Nitrate Levels | 30 µmol/kg/h | 68% reduction | [2] |
| Plasma Nitrite/Nitrate Levels (ED50) | 14.9 µmol/kg/h | 50% reduction | [2][6] |
| Mean Arterial Blood Pressure | 50 µmol/kg/h | Prevented gradual decrease | [2] |
Experimental Protocols
The following are outlines of the key experimental methodologies used to characterize the mechanism of action of this compound.
In Vitro NOS Inhibition Assay
This protocol measures the enzymatic activity of the different NOS isoforms in the presence of this compound.
Figure 2: Experimental workflow for the in vitro determination of NOS inhibition by this compound.
In Vivo Model of LPS-Induced Endotoxemia
This protocol assesses the efficacy of this compound in a living organism.
-
Animal Model: Male Wistar rats are utilized for the study.
-
Induction of Endotoxemia: A continuous intravenous (i.v.) infusion of lipopolysaccharide (LPS) is administered to induce a systemic inflammatory response.
-
Drug Administration: this compound is administered via a continuous i.v. infusion at various doses, either before or after the LPS challenge.
-
Sample Collection: Blood samples are collected at predetermined time points to measure plasma levels of nitrite and nitrate, the stable metabolites of NO.
-
Hemodynamic Monitoring: The mean arterial blood pressure is continuously monitored to assess the effect of this compound on LPS-induced hypotension.
-
Data Analysis: The data obtained from the this compound-treated groups are compared to a vehicle-treated control group to determine the in vivo efficacy.
References
- 1. BYK191023 (2-[2-(4-methoxy-pyridin-2-yl)-ethyl]-3h-imidazo[4,5-b]pyridine) is an NADPH- and time-dependent irreversible inhibitor of inducible nitric-oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. | BioWorld [bioworld.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
BYK 191023: A Potent and Selective Inhibitor of Inducible Nitric Oxide Synthase (iNOS)
A Technical Guide for Researchers and Drug Development Professionals
Abstract
BYK 191023 is a small molecule inhibitor that has demonstrated high potency and selectivity for the inducible nitric oxide synthase (iNOS) isoform. This technical guide provides an in-depth overview of this compound, consolidating available data on its mechanism of action, pharmacological profile, and the experimental methodologies used in its characterization. The information is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and inflammation research.
Introduction
Nitric oxide (NO) is a critical signaling molecule involved in a wide array of physiological and pathological processes. Its production is catalyzed by a family of enzymes known as nitric oxide synthases (NOS). While the endothelial (eNOS) and neuronal (nNOS) isoforms are constitutively expressed and play vital roles in vasodilation and neurotransmission respectively, the inducible isoform (iNOS) is typically expressed in response to pro-inflammatory stimuli such as cytokines and microbial products.[1][2] Overproduction of NO by iNOS is implicated in the pathophysiology of various inflammatory conditions, including sepsis, arthritis, and inflammatory bowel disease. Consequently, the selective inhibition of iNOS has emerged as a promising therapeutic strategy. This compound has been identified as a potent and highly selective inhibitor of iNOS, offering a valuable tool for both research and potential therapeutic development.[3][4][5][6]
Mechanism of Action
This compound acts as a potent, L-arginine competitive inhibitor of iNOS.[3] Further investigations have revealed a more complex mechanism, demonstrating that this compound is an NADPH- and time-dependent irreversible inhibitor of iNOS.[7] In the presence of NADPH, this compound binds to the catalytic center of the enzyme, leading to a time-dependent inactivation.[7] This irreversible inhibition is associated with the loss of the heme prosthetic group from the iNOS enzyme.[7]
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for this compound, highlighting its potency and selectivity for iNOS.
Table 1: In Vitro Inhibition of NOS Isoforms by this compound
| Parameter | Human iNOS | Murine iNOS | Human nNOS | Human eNOS |
| IC50 | 86 nM[3][4][6] | 95 nM[3] | 17 µM[3][4][6] | 162 µM[3][4][6] |
| Ki | 90 nM[3] | - | - | - |
Table 2: In Vivo Efficacy of this compound in a Rat Model of Endotoxemia
| Parameter | Value |
| ED50 (inhibition of LPS-induced plasma nitrite/nitrate) | 14.9 µmol/kg/h[3] |
| Dose for 68% reduction in plasma nitrite/nitrate | 30 µmol/kg/h[3] |
| Dose preventing decrease in mean arterial blood pressure | 50 µmol/kg/h[3] |
Signaling Pathways and Experimental Workflows
iNOS Signaling Pathway
The following diagram illustrates the signaling cascade leading to the production of nitric oxide by iNOS, a key pathway in inflammatory responses.
Caption: Simplified iNOS signaling pathway initiated by LPS.
Experimental Workflow: iNOS Inhibition Assay
The following diagram outlines the general workflow for assessing the inhibitory activity of compounds like this compound on iNOS.
Caption: General workflow for an in vitro iNOS inhibition assay.
In Vivo Experimental Design: Rodent Endotoxemia Model
This diagram illustrates the typical experimental design for evaluating the efficacy of an iNOS inhibitor in a lipopolysaccharide (LPS)-induced endotoxemia model.
Caption: Experimental workflow for the in vivo rodent endotoxemia model.
Experimental Protocols
iNOS Activity Assay (L-Citrulline Conversion)
This assay measures the conversion of radiolabeled L-arginine to L-citrulline by iNOS.
-
Enzyme Source: Recombinant human or murine iNOS.
-
Reagents:
-
Assay Buffer: (e.g., 50 mM HEPES, pH 7.4, containing 1 mM DTT and 10% glycerol).
-
Cofactors: NADPH, FAD, FMN, (6R)-tetrahydrobiopterin (BH4), and calmodulin.
-
Substrate: L-[³H]arginine.
-
Inhibitor: this compound dissolved in an appropriate solvent (e.g., DMSO).
-
Stop Solution: (e.g., 100 mM HEPES, pH 5.5, containing 10 mM EDTA).
-
Resin: Dowex AG 50W-X8 (Na+ form).
-
-
Procedure:
-
Prepare a reaction mixture containing assay buffer, cofactors, and iNOS enzyme.
-
Add varying concentrations of this compound or vehicle control to the reaction mixture.
-
Pre-incubate the mixture for a defined period at 37°C.
-
Initiate the reaction by adding L-[³H]arginine.
-
Incubate for a specific time (e.g., 20-30 minutes) at 37°C.
-
Terminate the reaction by adding the stop solution.
-
Apply the reaction mixture to a column containing Dowex resin to separate L-[³H]citrulline from unreacted L-[³H]arginine.
-
Elute the L-[³H]citrulline and quantify the radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.
-
Nitrite/Nitrate Measurement (Griess Assay)
This colorimetric assay is used to measure the stable end products of NO, nitrite, and nitrate, in cell culture supernatants or plasma.
-
Reagents:
-
Griess Reagent A: Sulfanilamide in phosphoric acid.
-
Griess Reagent B: N-(1-Naphthyl)ethylenediamine dihydrochloride in water.
-
Nitrate Reductase: For converting nitrate to nitrite.
-
Standard: Sodium nitrite solution for generating a standard curve.
-
-
Procedure:
-
Collect cell culture supernatant or plasma samples.
-
For total nitrite/nitrate measurement, incubate samples with nitrate reductase to convert nitrate to nitrite.
-
Add Griess Reagent A to all samples and standards.
-
Incubate for 5-10 minutes at room temperature, protected from light.
-
Add Griess Reagent B.
-
Incubate for another 5-10 minutes at room temperature.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Determine the nitrite concentration in the samples by comparing the absorbance to the standard curve.
-
In Vivo Rodent Endotoxemia Model
This model is used to evaluate the anti-inflammatory effects of iNOS inhibitors in a systemic inflammation setting.
-
Animals: Male Wistar rats or other suitable rodent strains.
-
Reagents:
-
Lipopolysaccharide (LPS) from E. coli or other gram-negative bacteria.
-
This compound formulated for intravenous administration.
-
Anesthetic agents for surgical procedures if required.
-
-
Procedure:
-
Acclimatize animals to laboratory conditions.
-
Implant catheters for drug administration and blood sampling if continuous monitoring is required.
-
Induce endotoxemia by administering a bolus injection of LPS (intraperitoneal or intravenous).
-
Administer this compound as a continuous intravenous infusion or at specified time points post-LPS challenge.
-
Monitor physiological parameters such as mean arterial blood pressure.
-
Collect blood samples at predetermined time points.
-
Centrifuge blood to obtain plasma and store at -80°C until analysis.
-
Measure plasma levels of nitrite/nitrate using the Griess assay as described above.
-
At the end of the experiment, euthanize animals and collect tissues for further analysis if needed.
-
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of iNOS with a dual mechanism of L-arginine competition and irreversible, NADPH-dependent inactivation. The data presented in this guide, compiled from key in vitro and in vivo studies, underscore its utility as a valuable research tool for investigating the role of iNOS in various pathological conditions. The detailed experimental protocols provided herein offer a foundation for researchers to design and execute their own studies involving iNOS inhibition. Further investigation into the therapeutic potential of this compound and similar selective iNOS inhibitors is warranted.
References
- 1. resources.rndsystems.com [resources.rndsystems.com]
- 2. The novel imidazopyridine 2-[2-(4-methoxy-pyridin-2-yl)-ethyl]-3H-imidazo[4,5-b]pyridine (BYK191023) is a highly selective inhibitor of the inducible nitric-oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BYK191023 (2-[2-(4-methoxy-pyridin-2-yl)-ethyl]-3h-imidazo[4,5-b]pyridine) is an NADPH- and time-dependent irreversible inhibitor of inducible nitric-oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. academic.oup.com [academic.oup.com]
The Discovery and Development of BYK 191023: A Selective iNOS Inhibitor
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
BYK 191023, chemically known as 2-[2-(4-methoxypyridin-2-yl)-ethyl]-3H-imidazo[4,5-b]pyridine, is a potent and highly selective inhibitor of inducible nitric oxide synthase (iNOS). Developed by Altana Pharma, this small molecule has been a subject of significant interest in the study of inflammatory conditions where iNOS is a key mediator. This technical guide provides a comprehensive overview of the discovery, development, and preclinical characterization of this compound, including detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways and experimental workflows.
Discovery and Development History
This compound emerged from a drug discovery program at Altana Pharma aimed at identifying selective inhibitors of iNOS for the potential treatment of inflammatory diseases and sepsis-related hypotension.[1] The imidazopyridine scaffold was identified as a promising chemical class, and subsequent lead optimization efforts led to the synthesis of this compound.[1] The compound is claimed in patent literature, specifically in WO 2003080607. Researchers from Altana Pharma, in collaboration with university research groups in Germany, profiled this compound as a promising candidate for clinical development due to its high selectivity for iNOS over endothelial NOS (eNOS) and neuronal NOS (nNOS), which is a critical factor in avoiding adverse cardiovascular effects such as hypertension.[1]
Mechanism of Action
This compound is an L-arginine competitive inhibitor of iNOS.[1] Further studies have revealed that it acts as an NADPH- and time-dependent irreversible inhibitor of the enzyme.[2] This irreversible inhibition is associated with a loss of heme from the iNOS enzyme and a reduced ability to form the ferrous heme-CO complex. The interaction of this compound occurs at the catalytic center of iNOS.
Quantitative Data
The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.
Table 1: In Vitro Potency and Selectivity of this compound
| Parameter | Species | Value | Reference |
| iNOS IC50 | Human | 86 nM | [1] |
| nNOS IC50 | Human | 17 µM | [1] |
| eNOS IC50 | Human | 162 µM | [1] |
| iNOS Ki | Human | 90 nM | [1] |
| iNOS IC50 | Murine | 95 nM | [1] |
| pIC50 (LPS-treated rat aortic rings) | Rat | 4.90 | [1] |
Table 2: In Vivo Efficacy of this compound in a Rat Model of LPS-Induced Inflammation
| Parameter | Value | Reference |
| ED50 (reduction of plasma nitrites/nitrates) | 14.9 µmol/kg/h | [1] |
| Reduction in plasma nitrites/nitrates at 30 µmol/kg/h | -68% | [1] |
Experimental Protocols
In Vitro iNOS Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified iNOS.
Methodology:
-
Enzyme Source: Recombinant human iNOS is expressed and purified.
-
Assay Principle: The assay measures the conversion of [3H]L-arginine to [3H]L-citrulline by iNOS.
-
Reaction Mixture: A typical reaction mixture contains purified iNOS, [3H]L-arginine, and necessary co-factors (NADPH, FAD, FMN, and tetrahydrobiopterin) in a suitable buffer.
-
Inhibitor Addition: Varying concentrations of this compound are pre-incubated with the enzyme.
-
Reaction Initiation and Termination: The reaction is initiated by the addition of the substrate and incubated at 37°C. The reaction is terminated by the addition of a stop buffer.
-
Separation and Detection: The product, [3H]L-citrulline, is separated from the unreacted substrate using cation-exchange resin. The radioactivity of the eluate is measured by liquid scintillation counting.
-
Data Analysis: The IC50 values are calculated by non-linear regression analysis of the concentration-response curves.
In Vivo Lipopolysaccharide (LPS)-Induced Inflammation Model in Rats
Objective: To evaluate the in vivo efficacy of this compound in a model of systemic inflammation.
Methodology:
-
Animal Model: Male Wistar rats are used.
-
Induction of Inflammation: A bolus of LPS (e.g., from Escherichia coli) is administered intraperitoneally to induce a systemic inflammatory response.
-
Drug Administration: this compound is administered as a continuous intravenous infusion.
-
Sample Collection: Blood samples are collected at specified time points after LPS administration.
-
Measurement of Plasma Nitrite/Nitrate: Plasma levels of nitrite and nitrate, stable metabolites of nitric oxide, are measured using the Griess reagent or a chemiluminescence-based method.
-
Measurement of Mean Arterial Blood Pressure (MAP): In some studies, MAP is monitored continuously to assess the effect of the inhibitor on LPS-induced hypotension.
-
Data Analysis: The dose-dependent reduction in plasma nitrite/nitrate levels is used to calculate the ED50 value. Changes in MAP are compared between treated and vehicle control groups.
Visualizations
Signaling Pathway of iNOS Induction and Action of this compound
Caption: Signaling pathway of LPS-induced iNOS expression and the inhibitory action of this compound.
Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for evaluating the in vivo efficacy of this compound in an LPS-induced inflammation model.
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of inducible nitric oxide synthase. Its discovery and preclinical development have provided a valuable tool for studying the role of iNOS in various pathological conditions. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working in the field of inflammation and nitric oxide signaling. The high selectivity of this compound for iNOS makes it a particularly interesting compound for further investigation, potentially leading to therapeutic applications in diseases driven by excessive nitric oxide production.
References
BYK 191023 (CAS 608880-48-4): A Technical Guide to a Selective iNOS Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
BYK 191023, with the CAS number 608880-48-4, is a potent and highly selective inhibitor of inducible nitric oxide synthase (iNOS). This technical guide provides a comprehensive overview of its biochemical properties, mechanism of action, and key experimental findings. The information is intended for researchers, scientists, and professionals involved in drug development and related fields. All quantitative data has been summarized in structured tables, and detailed methodologies for pivotal experiments are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the compound's characteristics and applications.
Introduction
This compound, chemically known as 2-[2-(4-methoxy-pyridin-2-yl)-ethyl]-3H-imidazo[4,5-b]pyridine, is an imidazopyridine derivative that has demonstrated significant potential as a selective inhibitor of inducible nitric oxide synthase (iNOS).[1] Overproduction of nitric oxide by iNOS is implicated in the pathophysiology of various inflammatory conditions, making selective iNOS inhibitors like this compound valuable tools for research and potential therapeutic agents.[2] This document serves as an in-depth technical resource, consolidating available data on its biological activity and experimental basis.
Biochemical and Pharmacological Data
The selectivity of this compound for iNOS over the other two nitric oxide synthase isoforms, neuronal NOS (nNOS) and endothelial NOS (eNOS), is a key feature of its pharmacological profile.
Table 1: Inhibitory Activity of this compound against NOS Isoforms
| NOS Isoform | IC50 Value | Reference |
| Human inducible NOS (iNOS) | 86 nM | [3][4] |
| Murine inducible NOS (iNOS) | 95 nM | [3][5] |
| Human neuronal NOS (nNOS) | 17 µM (17,000 nM) | [3][4] |
| Human endothelial NOS (eNOS) | 162 µM (162,000 nM) | [3][4] |
Table 2: In Vitro Cellular Activity of this compound
| Cell Line | Assay | IC50 Value | Reference |
| Rat Mesangial Cells (RMC) | iNOS-induced nitrite generation | 33 µM | [5] |
| RAW 264.7 Macrophages | iNOS-induced nitrite generation | 3.1 µM | [5] |
| HEK293 Cells | iNOS-induced nitrite generation | 13 µM | [5] |
Table 3: In Vivo Efficacy of this compound
| Animal Model | Effect | ED50 / Effective Dose | Reference |
| Rats (LPS-induced endotoxemia) | Suppression of plasma nitrate/nitrite | 14.9 µmol/kg per hour | [3][5] |
| Rats (LPS-induced endotoxemia) | Prevention of delayed hypotension | 50 µmol/kg per hour | [3][5] |
| Sheep (septic shock) | Increased mean arterial pressure and renal blood flow | Not specified | [5] |
Mechanism of Action
This compound acts as a selective and L-arginine competitive inhibitor of iNOS.[4] Its mechanism is time-dependent and requires the presence of NADPH, leading to irreversible inactivation of the enzyme.[1] The process involves an interaction of this compound with the catalytic center of iNOS.[1][6] This interaction ultimately leads to a loss of the heme prosthetic group from the enzyme, which is crucial for its catalytic activity.[1]
Caption: Signaling pathway of iNOS inhibition by this compound.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature concerning this compound.
Determination of NOS Isoform Inhibition (IC50)
-
Enzyme Source: Human recombinant iNOS, nNOS, and eNOS are used.
-
Assay Principle: The conversion of L-[¹⁴C]arginine to L-[¹⁴C]citrulline by the NOS enzymes is measured.
-
Procedure:
-
A reaction mixture is prepared containing the respective NOS enzyme, L-[¹⁴C]arginine, and necessary co-factors (NADPH, calmodulin for nNOS and eNOS) in a suitable buffer.
-
Varying concentrations of this compound are added to the reaction mixtures.
-
The reactions are incubated at 37°C for a specified time.
-
The reaction is stopped, and the product, L-[¹⁴C]citrulline, is separated from the substrate, L-[¹⁴C]arginine, using ion-exchange chromatography.
-
The radioactivity of the eluted L-[¹⁴C]citrulline is quantified by liquid scintillation counting.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Cellular Nitrite Generation Assay
-
Cell Lines: RAW 264.7 murine macrophages, rat mesangial cells (RMC), or human embryonic kidney (HEK293) cells overexpressing iNOS are used.
-
Assay Principle: The production of nitric oxide in cells is indirectly measured by quantifying the accumulation of its stable metabolite, nitrite, in the culture medium using the Griess reagent.
-
Procedure:
-
Cells are seeded in multi-well plates and stimulated with an inflammatory agent (e.g., lipopolysaccharide (LPS) and interferon-γ) to induce iNOS expression.
-
The stimulated cells are then treated with various concentrations of this compound.
-
After an incubation period, the cell culture supernatant is collected.
-
The Griess reagent is added to the supernatant, which reacts with nitrite to form a colored azo compound.
-
The absorbance is measured spectrophotometrically at a specific wavelength (e.g., 540 nm).
-
A standard curve using known concentrations of sodium nitrite is used to determine the nitrite concentration in the samples.
-
IC50 values are calculated from the concentration-response curve.
-
Caption: Experimental workflow for the cellular nitrite generation assay.
In Vivo Model of LPS-Induced Endotoxemia
-
Animal Model: Male Wistar rats are typically used.
-
Procedure:
-
Animals are anesthetized and instrumented for continuous monitoring of mean arterial pressure (MAP) and for intravenous infusions.
-
A baseline MAP is recorded.
-
Endotoxemia is induced by a continuous intravenous infusion of lipopolysaccharide (LPS).
-
Concurrently, an intravenous infusion of either vehicle or this compound at various doses is started.
-
Blood samples are collected at different time points to measure plasma levels of nitrate and nitrite.
-
MAP is continuously monitored throughout the experiment.
-
The effect of this compound on LPS-induced hypotension and plasma nitrate/nitrite levels is evaluated by comparing the treated group to the vehicle control group.
-
Conclusion
This compound is a well-characterized, potent, and highly selective inhibitor of inducible nitric oxide synthase. Its mechanism of action, involving irreversible, time-dependent inactivation of iNOS through heme loss, has been elucidated through detailed in vitro studies. The compound's efficacy has been demonstrated in cellular assays and in vivo models of inflammation and sepsis. The data and experimental protocols presented in this technical guide provide a solid foundation for researchers and drug development professionals interested in the therapeutic potential of selective iNOS inhibition. The high selectivity of this compound for iNOS over eNOS and nNOS minimizes the risk of side effects associated with non-selective NOS inhibitors, making it a promising candidate for further investigation.[3]
References
- 1. BYK191023 (2-[2-(4-methoxy-pyridin-2-yl)-ethyl]-3h-imidazo[4,5-b]pyridine) is an NADPH- and time-dependent irreversible inhibitor of inducible nitric-oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. | BioWorld [bioworld.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
Preclinical Profile of BYK 191023: A Selective iNOS Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
BYK 191023, chemically known as 2-[2-(4-methoxypyridin-2-yl)-ethyl]-3H-imidazo[4,5-b]pyridine, is a novel small molecule inhibitor of inducible nitric oxide synthase (iNOS).[1][2][3] Preclinical investigations have highlighted its high selectivity for iNOS over the endothelial (eNOS) and neuronal (nNOS) isoforms, positioning it as a valuable tool for studying the pathophysiological roles of iNOS and as a potential therapeutic candidate for conditions associated with excessive nitric oxide production, such as inflammatory hypotension. This document provides a comprehensive overview of the preclinical data available for this compound, focusing on its quantitative pharmacology, mechanism of action, and the methodologies employed in its preclinical evaluation.
Data Presentation
The inhibitory potency and selectivity of this compound have been characterized across various enzymatic and cellular assays. The following tables summarize the key quantitative data from these preclinical studies.
Table 1: In Vitro Inhibitory Activity of this compound against NOS Isoforms
| Target Isoform | Species | IC50 | Ki | Assay Type |
| iNOS | Human | 86 nM[1][3] | 90 nM[1] | Enzyme Kinetics |
| iNOS | Murine | 95 nM[1] | - | Enzyme Kinetics |
| nNOS | Human | 17 µM[1][3] | - | Enzyme Kinetics |
| eNOS | Human | 162 µM[1][3] | - | Enzyme Kinetics |
Table 2: Functional Inhibitory Activity of this compound in Isolated Tissues and In Vivo Models
| Experimental Model | Parameter | Value |
| LPS-treated rat aortic rings | pIC50 | 4.90[1] |
| LPS-treated rat aortic rings (Griess assay) | IC50 | 13 µM[4] |
| Arecaidine propargyl ester-induced vasorelaxation (eNOS) | Inhibition | No effect up to 100 µM[1] |
| Phenylephrine-precontracted rabbit corpus cavernosum (nNOS) | Inhibition | No effect up to 100 µM[1] |
| LPS-evoked systemic inflammation in rats | ED50 (reduction of plasma nitrites/nitrates) | 14.9 µmol/kg/h[1] |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of preclinical findings. While the full, unabridged protocols are proprietary to the original research, this section outlines the key methodologies used in the preclinical assessment of this compound based on available information.
1. Determination of NOS Inhibition (IC50 values)
-
Enzyme Source: Crude preparations of human iNOS, nNOS, and eNOS were used.
-
Assay Principle: The conversion of L-[³H]arginine to L-[³H]citrulline by the NOS enzymes was measured.
-
Procedure (General):
-
The respective NOS enzyme was incubated with varying concentrations of this compound.
-
The reaction was initiated by the addition of L-[³H]arginine and necessary co-factors (NADPH, calmodulin, tetrahydrobiopterin).
-
After a defined incubation period, the reaction was stopped.
-
The amount of L-[³H]citrulline formed was quantified using liquid scintillation counting.
-
IC50 values were calculated by fitting the concentration-response data to a sigmoidal dose-response curve.
-
2. In Vitro Vasoreactivity Studies in Isolated Rat Aortic Rings
-
Tissue Preparation: Thoracic aortas were isolated from rats and cut into rings.
-
iNOS Induction: Aortic rings were treated with lipopolysaccharide (LPS) to induce the expression of iNOS.
-
Experimental Setup: The rings were mounted in organ baths containing a physiological salt solution, maintained at 37°C, and gassed with 95% O₂/5% CO₂. Changes in isometric tension were recorded.
-
Protocol for iNOS Activity:
-
LPS-treated rings were pre-contracted with phenylephrine.
-
Cumulative concentrations of this compound were added to assess its ability to restore the contractile response, which is typically blunted by iNOS-derived NO.
-
-
Protocol for eNOS Activity:
-
Aortic rings were pre-contracted with phenylephrine.
-
Relaxation was induced by arecaidine propargyl ester, an eNOS activator. The effect of this compound on this relaxation was evaluated.
-
3. In Vivo Model of LPS-Induced Hypotension in Rats
-
Animal Model: Male rats were used.
-
Induction of Hypotension: A state of endotoxemia and hypotension was induced by the administration of LPS.
-
Drug Administration: this compound was administered via continuous intravenous infusion.
-
Measurements:
-
Mean arterial blood pressure (MAP) was continuously monitored.
-
Plasma levels of nitrites and nitrates, stable metabolites of NO, were measured as an indicator of systemic NO production.
-
-
Procedure:
-
Animals were anesthetized and instrumented for blood pressure monitoring and drug infusion.
-
A baseline MAP was established.
-
LPS was administered to induce hypotension.
-
This compound infusion was initiated, and its effect on MAP and plasma nitrite/nitrate levels was determined over time.
-
Mandatory Visualization
Mechanism of Action and Experimental Workflow Diagrams
To visually represent the core concepts, the following diagrams have been generated using the DOT language.
Caption: Mechanism of iNOS inhibition by this compound.
Caption: In vitro assessment of this compound in isolated rat aortic rings.
References
The Selective iNOS Inhibitor BYK 191023: A Technical Guide for Nitric Oxide Signaling Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the compound BYK 191023, a potent and highly selective inhibitor of inducible nitric oxide synthase (iNOS). This document is intended for researchers, scientists, and drug development professionals investigating the role of nitric oxide (NO) signaling in various physiological and pathophysiological processes. Herein, we present its mechanism of action, key quantitative data, detailed experimental protocols, and visual representations of its interaction with the NO signaling pathway and relevant experimental workflows.
Introduction to this compound
This compound, chemically known as 2-[2-(4-methoxy-pyridin-2-yl)-ethyl]-3H-imidazo[4,5-b]pyridine, is a small molecule that has demonstrated significant potential as a research tool for dissecting the roles of iNOS in conditions such as inflammation and sepsis.[1][2] Unlike other nitric oxide synthase isoforms, iNOS is not constitutively expressed but is induced by pro-inflammatory stimuli like lipopolysaccharide (LPS) and cytokines.[3] The excessive production of NO by iNOS has been implicated in the pathophysiology of various inflammatory diseases.[1][3] this compound offers a high degree of selectivity for iNOS over the neuronal (nNOS) and endothelial (eNOS) isoforms, minimizing off-target effects and allowing for a more precise investigation of iNOS-mediated signaling.[1][4]
Mechanism of Action
This compound functions as a potent, L-arginine competitive inhibitor of iNOS.[1][4] In the presence of NADPH, it can also act as a time-dependent irreversible inhibitor.[5] The compound interacts with the catalytic center of the iNOS enzyme, thereby blocking the conversion of L-arginine to L-citrulline and nitric oxide.[5][6] This selective inhibition of iNOS-derived NO production makes this compound a valuable tool for studying the specific contributions of iNOS to NO-mediated signaling cascades in various experimental models.
Quantitative Data
The following tables summarize the key quantitative parameters defining the potency and selectivity of this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Species | iNOS | nNOS | eNOS | Reference |
| IC50 | Human | 86 nM | 17 µM | 162 µM | [1][4] |
| Murine | 95 nM | - | - | [1] | |
| Ki | Human | 90 nM | - | - | [1] |
Table 2: In Vivo Efficacy of this compound
| Model | Species | Parameter | Value | Reference |
| LPS-induced systemic inflammation | Rat | ED50 (reduction of plasma nitrites/nitrates) | 14.9 µmol/kg/h | [1] |
Signaling Pathway
The diagram below illustrates the canonical nitric oxide signaling pathway and the point of intervention for this compound. Inflammatory stimuli trigger the expression of iNOS, which then produces high levels of nitric oxide. NO subsequently activates soluble guanylate cyclase (sGC), leading to the production of cyclic guanosine monophosphate (cGMP) and downstream signaling events. This compound selectively blocks the activity of iNOS, thus attenuating these downstream effects.
Figure 1: Nitric Oxide Signaling Pathway and Inhibition by this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound.
In Vitro iNOS Inhibition Assay (Griess Reagent Method)
This protocol describes a colorimetric assay to determine the inhibitory effect of this compound on iNOS activity by measuring the accumulation of nitrite, a stable oxidation product of NO.
Materials:
-
Recombinant human or murine iNOS
-
L-Arginine
-
NADPH
-
(6R)-5,6,7,8-Tetrahydrobiopterin (BH4)
-
Calmodulin
-
CaCl2
-
HEPES buffer (pH 7.4)
-
This compound
-
Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite standard solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a reaction buffer containing HEPES buffer, CaCl2, calmodulin, BH4, and NADPH.
-
Add the reaction buffer to the wells of a 96-well plate.
-
Add varying concentrations of this compound to the appropriate wells. Include a vehicle control (e.g., DMSO).
-
Add recombinant iNOS enzyme to all wells except for the blank.
-
Initiate the reaction by adding L-arginine to all wells.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a component that disrupts the enzyme, if necessary (some protocols proceed directly to Griess reagent addition).
-
Prepare the Griess reagent by mixing equal volumes of Component A and Component B immediately before use.
-
Add the Griess reagent to each well.
-
Incubate at room temperature for 10-15 minutes, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Generate a standard curve using the sodium nitrite standard solution to determine the nitrite concentration in each well.
-
Calculate the percentage of iNOS inhibition for each concentration of this compound relative to the vehicle control.
Cellular Nitrite Production Assay
This protocol measures the effect of this compound on NO production in a cellular context, typically using a macrophage cell line like RAW 264.7.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS
-
Lipopolysaccharide (LPS)
-
Interferon-gamma (IFN-γ) (optional, to enhance iNOS expression)
-
This compound
-
Griess Reagent
-
Sodium nitrite standard solution
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Remove the medium and replace it with fresh medium containing LPS (and IFN-γ, if used) to induce iNOS expression.
-
Simultaneously, add varying concentrations of this compound to the wells. Include a vehicle control.
-
Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator.
-
After incubation, collect the cell culture supernatant.
-
Perform the Griess assay on the supernatant as described in the in vitro protocol (Steps 8-13).
In Vivo Model of LPS-Induced Endotoxemia in Rats
This protocol outlines a common in vivo model to assess the efficacy of this compound in a systemic inflammation context.
Materials:
-
Male Wistar or Sprague-Dawley rats
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile saline
-
This compound
-
Vehicle for this compound
-
Anesthesia (e.g., isoflurane)
-
Blood collection supplies
-
Plasma nitrite/nitrate assay kit
Procedure:
-
Acclimatize rats to the housing conditions for at least one week.
-
Prepare a solution of LPS in sterile saline.
-
Administer LPS intraperitoneally (i.p.) to induce endotoxemia. A typical dose is in the range of 1-5 mg/kg.
-
Administer this compound at the desired dose and route (e.g., intravenous infusion or i.p. injection) at a specified time point relative to the LPS challenge (e.g., concurrently or post-LPS). A control group should receive the vehicle.
-
Monitor the animals for signs of sickness behavior.
-
At a predetermined time point (e.g., 4-6 hours post-LPS), collect blood samples via a suitable method (e.g., tail vein or terminal cardiac puncture under anesthesia).
-
Process the blood to obtain plasma.
-
Measure the concentration of nitrite and nitrate in the plasma using a commercially available assay kit. This often involves the enzymatic conversion of nitrate to nitrite followed by the Griess reaction.
-
Compare the plasma nitrite/nitrate levels between the vehicle-treated and this compound-treated groups to determine the in vivo inhibitory effect.
Experimental Workflows
The following diagrams illustrate the workflows for the key experimental protocols described above.
Figure 2: Workflow for In Vitro iNOS Inhibition Assay.
Figure 3: Workflow for In Vivo LPS-Induced Endotoxemia Model.
Conclusion
This compound is a powerful and selective research tool for investigating the role of iNOS in nitric oxide signaling. Its high selectivity for iNOS over nNOS and eNOS allows for targeted studies of iNOS function in various in vitro and in vivo models. The data and protocols provided in this technical guide are intended to facilitate the effective use of this compound in basic research and drug development, ultimately contributing to a better understanding of the complex roles of nitric oxide in health and disease.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay [mdpi.com]
- 4. A Protocol to Perform Systemic Lipopolysacharide (LPS) Challenge in Rats [redalyc.org]
- 5. Measurement of nitric oxide synthase activity in vivo and in vitro by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. arigobio.com [arigobio.com]
Investigating the Pharmacokinetics of BYK 191023: A Technical Guide
Disclaimer: Publicly available literature does not provide specific quantitative pharmacokinetic data (such as Cmax, Tmax, AUC, half-life, or bioavailability) for BYK 191023. This guide summarizes the known pharmacodynamic properties of this compound and outlines standard experimental protocols for characterizing the pharmacokinetics of a novel small molecule inhibitor of this class.
Introduction
This compound, chemically known as 2-[2-(4-methoxypyridin-2-yl)-ethyl]-3H-imidazo[4,5-b]pyridine, is a potent and highly selective inhibitor of inducible nitric oxide synthase (iNOS).[1][2][3][4][5][6] It acts as an L-arginine competitive inhibitor and, in the presence of NADPH, leads to time-dependent irreversible inactivation of the iNOS enzyme.[7] The primary mechanism of this irreversible inhibition is the loss of the heme prosthetic group from the enzyme.[7] Due to its high selectivity for iNOS over endothelial (eNOS) and neuronal (nNOS) isoforms, this compound has been investigated as a potential therapeutic agent for conditions associated with excessive nitric oxide production, such as inflammatory hypotension.
This technical guide provides an overview of the pharmacodynamic profile of this compound and presents a comprehensive set of generic, yet detailed, experimental protocols that are typically employed to investigate the absorption, distribution, metabolism, and excretion (ADME) of a small molecule drug candidate like this compound.
Pharmacodynamic Profile of this compound
While specific pharmacokinetic data is unavailable, the pharmacodynamic activity of this compound has been characterized through various in vitro and in vivo studies. The following table summarizes the key pharmacodynamic parameters.
| Parameter | Species/System | Value | Reference |
| iNOS IC50 | Human (crude purified) | 86 nM | [1][2][3][4][5][6] |
| Murine (crude purified) | 95 nM | ||
| Rat Aorta (isolated tissue) | 7.9 µM | [8] | |
| nNOS IC50 | Human (crude purified) | 17 µM | [1][2][3][4][5][6] |
| eNOS IC50 | Human (crude purified) | 162 µM | [1][2][3][4][5][6] |
| iNOS Ki | Human | 90 nM | |
| In vivo ED50 | Rat (LPS-induced) | 14.9 µmol/kg/h (i.v. infusion) | [2][3][6] |
Generic Experimental Protocols for Pharmacokinetic Profiling
The following sections detail standard methodologies for conducting preclinical pharmacokinetic studies of a small molecule inhibitor like this compound.
In Vitro ADME Assays
A battery of in vitro assays is crucial for the early assessment of a compound's pharmacokinetic properties.
-
Objective: To determine the rate of metabolism of the test compound in liver microsomes or hepatocytes.
-
Methodology:
-
Incubation: The test compound (e.g., 1 µM) is incubated with liver microsomes (from human and relevant preclinical species) or cryopreserved hepatocytes in the presence of NADPH (a necessary cofactor for many metabolic enzymes) at 37°C.
-
Sampling: Aliquots are taken at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Analysis: The concentration of the parent compound remaining in the samples is quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
-
-
Objective: To determine the extent to which the compound binds to plasma proteins.
-
Methodology:
-
Equilibrium Dialysis: The test compound is added to plasma and placed in a dialysis chamber separated by a semi-permeable membrane from a buffer solution.
-
Incubation: The chamber is incubated at 37°C until equilibrium is reached.
-
Analysis: The concentrations of the compound in the plasma and buffer compartments are measured by LC-MS/MS.
-
Data Analysis: The percentage of the compound bound to plasma proteins is calculated.
-
-
Objective: To assess the potential of the compound to inhibit major CYP isoforms, which can lead to drug-drug interactions.
-
Methodology:
-
Incubation: The test compound is incubated with human liver microsomes, a specific CYP isoform substrate, and NADPH.
-
Analysis: The formation of the metabolite of the specific substrate is measured by LC-MS/MS or fluorescence.
-
Data Analysis: The IC50 value (concentration of the test compound that causes 50% inhibition of the CYP isoform activity) is determined.
-
In Vivo Pharmacokinetic Studies in Animals
Animal models, typically rodents, are used to understand the pharmacokinetic profile of a compound in a whole organism.
-
Objective: To determine the pharmacokinetic parameters after a single intravenous (IV) and oral (PO) dose.
-
Methodology:
-
Animal Model: Male Sprague-Dawley rats are commonly used.
-
Dosing:
-
IV Group: The compound is administered as a single bolus injection into the tail vein (e.g., 1-2 mg/kg).
-
PO Group: The compound is administered by oral gavage (e.g., 5-10 mg/kg).
-
-
Blood Sampling: Blood samples are collected from the tail vein or a cannulated vessel at multiple time points (e.g., pre-dose, and 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Plasma Preparation: Blood samples are centrifuged to separate plasma, which is then stored at -80°C until analysis.
-
Bioanalysis: Plasma concentrations of the compound are determined using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Non-compartmental analysis is used to calculate key parameters such as Cmax, Tmax, AUC, half-life (t½), clearance (CL), volume of distribution (Vd), and oral bioavailability (F%).
-
Bioanalytical Method: LC-MS/MS
-
Objective: To accurately quantify the concentration of the test compound in biological matrices.
-
Methodology:
-
Sample Preparation: A protein precipitation method is typically used for plasma samples. An organic solvent (e.g., acetonitrile) containing an internal standard is added to the plasma to precipitate proteins. After centrifugation, the supernatant is collected.
-
Chromatographic Separation: The supernatant is injected into a high-performance liquid chromatography (HPLC) system equipped with a suitable column (e.g., C18) to separate the analyte from endogenous components.
-
Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. The analyte is detected using multiple reaction monitoring (MRM) for high selectivity and sensitivity.
-
Quantification: A calibration curve is generated using known concentrations of the compound in the same biological matrix to quantify the analyte in the study samples.
-
Visualizations
The following diagrams illustrate key pathways and workflows relevant to the investigation of this compound.
Caption: Simplified signaling pathway for iNOS induction and inhibition by this compound.
Caption: General workflow for an in vivo pharmacokinetic study.
Caption: Conceptual relationship of ADME processes in pharmacokinetics.
References
- 1. Regulation of Inducible Nitric Oxide Synthase (iNOS) and its Potential Role in Insulin Resistance, Diabetes and Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inducible nitric oxide synthase is a major intermediate in signaling pathways for the survival of plasma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 6. m.youtube.com [m.youtube.com]
- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 8. agnopharma.com [agnopharma.com]
The Safety and Toxicity Profile of BYK 191023 in Cellular Models: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
BYK 191023, a potent and highly selective inhibitor of inducible nitric oxide synthase (iNOS), has demonstrated a promising preclinical safety profile. This technical guide provides a comprehensive overview of the available data on the safety and toxicity of this compound in cellular models. While specific quantitative toxicity data from primary research articles is not publicly available in detail, this guide synthesizes the reported findings, outlines the likely experimental protocols used for its safety assessment, and illustrates the key signaling pathways involved. The information presented is intended to support researchers and drug development professionals in understanding the cellular safety context of this important iNOS inhibitor.
Introduction
This compound, chemically known as 2-[2-(4-methoxy-pyridin-2-yl)-ethyl]-3H-imidazo[4,5-b]pyridine, is a small molecule inhibitor that exhibits high selectivity for the inducible isoform of nitric oxide synthase (iNOS) over the endothelial (eNOS) and neuronal (nNOS) isoforms.[1] Overproduction of nitric oxide (NO) by iNOS is implicated in the pathophysiology of various inflammatory and autoimmune diseases. Consequently, selective iNOS inhibitors like this compound are of significant therapeutic interest. A critical aspect of the preclinical development of any new chemical entity is the thorough characterization of its safety and toxicity profile at the cellular level. This guide focuses on the available information regarding the effects of this compound on cell viability, cytotoxicity, and apoptosis.
Data Presentation: Summary of In Vitro Safety Data
Based on available published literature, this compound has been reported to have a favorable safety profile in cellular assays. The primary research indicates that the compound did not affect cell viability or evoke hepatocyte toxicity at concentrations effective for iNOS inhibition.
Table 1: Summary of Reported Cellular Safety Findings for this compound
| Assay Type | Cell Type(s) | Key Finding | Quantitative Data | Reference(s) |
| Cell Viability | Not specified in abstracts | Did not affect cell viability. | Not publicly available | [2] |
| Hepatocyte Toxicity | Not specified in abstracts | Did not evoke hepatocyte toxicity. | Not publicly available | [2] |
Experimental Protocols
The following sections describe detailed, representative protocols for the types of assays that would be employed to assess the cellular safety and toxicity of a compound like this compound. These are based on standard methodologies in the field.
Cell Viability Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a standard method for assessing cell metabolic activity as an indicator of cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cells (e.g., RAW 264.7 macrophages, HepG2 hepatocytes) in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the vehicle-treated control.
Cytotoxicity Assay: Lactate Dehydrogenase (LDH) Release Assay
This assay measures the release of the cytosolic enzyme lactate dehydrogenase into the culture medium upon cell membrane damage, a hallmark of cytotoxicity.
Principle: LDH released from damaged cells catalyzes the conversion of lactate to pyruvate, which then reacts with a tetrazolium salt to produce a colored formazan product. The amount of formazan is proportional to the amount of LDH released and, therefore, to the extent of cell lysis.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plate for the desired time period (e.g., 24 hours).
-
Sample Collection: Centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (containing diaphorase, NAD+, and a tetrazolium salt) to each well of the new plate.
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.
-
Stop Reaction: Add 50 µL of a stop solution (e.g., 1 M acetic acid) to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a detergent).
Apoptosis Assay: Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) to label early apoptotic cells. Propidium iodide is a fluorescent nucleic acid stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash with cold PBS.
-
Cell Staining: Resuspend the cell pellet in 100 µL of Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (50 µg/mL).
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Sample Analysis: Add 400 µL of Annexin V binding buffer to each sample and analyze immediately by flow cytometry.
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Necrotic cells: Annexin V-negative, PI-positive
-
Visualization of Signaling Pathways and Experimental Workflows
Mechanism of Action of this compound
This compound is a competitive inhibitor of L-arginine, the substrate for iNOS. In the presence of the cofactor NADPH, it acts as a time-dependent, irreversible inhibitor.
General iNOS Signaling Pathway and Potential Downstream Effects
Inhibition of iNOS by this compound is expected to modulate downstream signaling pathways that are dependent on NO. High levels of NO can promote pro-inflammatory and pro-apoptotic pathways.
Experimental Workflow for Cellular Toxicity Assessment
The following diagram illustrates a typical workflow for assessing the in vitro toxicity of a compound like this compound.
Conclusion
References
- 1. Bradycardic and proarrhythmic properties of sinus node inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BYK191023 (2-[2-(4-methoxy-pyridin-2-yl)-ethyl]-3h-imidazo[4,5-b]pyridine) is an NADPH- and time-dependent irreversible inhibitor of inducible nitric-oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for BYK 191023 in In Vitro Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
BYK 191023 is a potent and highly selective inhibitor of inducible nitric oxide synthase (iNOS), a key enzyme in the inflammatory cascade.[1][2][3][4][5][6] Overproduction of nitric oxide (NO) by iNOS is implicated in the pathophysiology of numerous inflammatory diseases. This compound offers a valuable tool for studying the role of iNOS in various cellular processes and for the development of novel anti-inflammatory therapeutics.
These application notes provide detailed protocols for the use of this compound in in vitro cell culture experiments, focusing on the inhibition of iNOS in commonly used cell lines, methods for quantifying NO production, and assessment of cell viability.
Mechanism of Action
This compound is an L-arginine competitive inhibitor of iNOS.[5][6] Its mechanism is both NADPH- and time-dependent, leading to the irreversible inactivation of the iNOS enzyme.[1] This irreversible inhibition is attributed to the interaction of this compound with the catalytic center of iNOS, which results in the loss of the heme prosthetic group, a critical component for enzyme activity.[1]
Data Presentation
The following table summarizes the inhibitory activity of this compound against different nitric oxide synthase isoforms.
| Target | IC50 (Isolated Enzyme) | Cell-Based IC50 | Cell Lines | Notes |
| iNOS (human) | 86 nM[6] | 40-100 fold higher than enzymatic IC50[2] | RAW 264.7, HEK293 | The higher cellular IC50 is attributed to the high intracellular concentrations of the natural substrate, L-arginine.[2] |
| iNOS (murine) | 95 nM[6] | Not explicitly stated, but expected to be similar to human iNOS in cells. | RAW 264.7 | |
| nNOS | 17 µM[5][6] | >100 µM | Not applicable for iNOS inhibition studies. | Demonstrates high selectivity for iNOS over nNOS. |
| eNOS | 162 µM[5][6] | >100 µM | Not applicable for iNOS inhibition studies. | Demonstrates high selectivity for iNOS over eNOS. |
Signaling Pathway
The following diagram illustrates the signaling pathway leading to NO production by iNOS and the point of inhibition by this compound.
References
- 1. Cell culture of RAW264.7 cells [protocols.io]
- 2. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RAW 264.7 Cells Culture: Prevent Differentiation | Ubigene [ubigene.us]
- 4. BYK191023 (2-[2-(4-methoxy-pyridin-2-yl)-ethyl]-3h-imidazo[4,5-b]pyridine) is an NADPH- and time-dependent irreversible inhibitor of inducible nitric-oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bradycardic and proarrhythmic properties of sinus node inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery, characterization, and antiparkinsonian effect of novel positive allosteric modulators of metabotropic glutamate receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for BYK 191023 in Animal Models of Sepsis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the utilization of BYK 191023, a selective inhibitor of inducible nitric oxide synthase (iNOS), in established animal models of sepsis. The information is intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of this compound in preclinical sepsis studies.
Introduction
Sepsis is a life-threatening organ dysfunction caused by a dysregulated host response to infection. A key contributor to the pathophysiology of septic shock is the overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS), leading to profound vasodilation, hypotension, and tissue damage. This compound has been identified as a potent and highly selective iNOS inhibitor, making it a promising candidate for therapeutic intervention in sepsis.[1][2] It acts as an L-arginine competitive inhibitor and has been shown to be an NADPH- and time-dependent irreversible inhibitor of iNOS.[3] Studies have demonstrated its efficacy in in vitro and in vivo models of inflammation and sepsis.[1][4]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the selectivity and in vivo efficacy of this compound.
Table 1: In Vitro Inhibitory Activity of this compound against Nitric Oxide Synthase Isoforms
| NOS Isoform | Source | IC50 |
| Inducible (iNOS) | Human | 86 nM[1][2] |
| Murine | 95 nM[1] | |
| Neuronal (nNOS) | Human | 17 µM[1][2] |
| Endothelial (eNOS) | Human | 162 µM[1][2] |
Table 2: In Vivo Efficacy of this compound in a Lipopolysaccharide (LPS)-Induced Endotoxemia Rat Model
| Parameter | Treatment | Dosage | Result |
| Plasma Nitrites/Nitrates | Continuous i.v. infusion | 30 µmol/kg/h | 68% reduction[1] |
| ED50 = 14.9 µmol/kg/h | |||
| Mean Arterial Blood Pressure (MAP) | Continuous i.v. infusion | 50 µmol/kg/h | Prevented gradual decrease[1] |
Signaling Pathway of iNOS Inhibition in Sepsis
The overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is a critical factor in the pathophysiology of sepsis, leading to vasodilation and hypotension. This compound acts as a selective inhibitor of iNOS, thereby blocking the excessive production of NO and mitigating its detrimental effects.
Experimental Protocols
Two common and well-validated animal models of sepsis are the Lipopolysaccharide (LPS) injection model, which mimics the systemic inflammation seen in Gram-negative bacterial infections, and the Cecal Ligation and Puncture (CLP) model, which is considered the gold standard for polymicrobial sepsis research.[5][6]
Protocol 1: Lipopolysaccharide (LPS)-Induced Endotoxemia Model
This protocol is designed to induce a systemic inflammatory response syndrome (SIRS) characteristic of sepsis through the administration of LPS.
Materials:
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile, pyrogen-free saline
-
Experimental animals (e.g., C57BL/6 mice or Wistar rats)
-
Anesthetic agent (e.g., isoflurane, ketamine/xylazine)
-
Syringes and needles for injection
-
Equipment for monitoring physiological parameters (e.g., blood pressure, heart rate)
-
Tools for blood and tissue collection
Procedure:
-
Animal Acclimatization: House animals in a controlled environment for at least one week prior to the experiment with free access to food and water.
-
Preparation of Reagents:
-
Dissolve LPS in sterile, pyrogen-free saline to the desired concentration. The dose of LPS can vary depending on the animal strain and desired severity of sepsis (a typical dose for mice is 4-15 mg/kg).[7]
-
Prepare this compound for administration. Based on published data, continuous intravenous infusion is an effective route.[1] The vehicle for dissolution should be determined based on the compound's solubility characteristics.
-
-
Experimental Groups:
-
Sham Group: Vehicle administration only.
-
LPS Group: LPS administration + vehicle.
-
LPS + this compound Group: LPS administration + this compound treatment.
-
-
Induction of Endotoxemia:
-
Anesthetize the animals.
-
Administer LPS via intraperitoneal (i.p.) or intravenous (i.v.) injection.
-
-
Treatment with this compound:
-
Initiate continuous intravenous infusion of this compound at the desired dose (e.g., 30-50 µmol/kg/h) either prior to, concurrently with, or following LPS administration, depending on the experimental design (prophylactic vs. therapeutic).
-
-
Monitoring and Sample Collection:
-
Monitor physiological parameters such as mean arterial blood pressure (MAP) and heart rate continuously.
-
Collect blood samples at predetermined time points to measure plasma levels of nitrites/nitrates (as an indicator of NO production), pro-inflammatory cytokines (e.g., TNF-α, IL-6), and markers of organ dysfunction.
-
At the end of the experiment, euthanize the animals and collect tissues for histological analysis and measurement of iNOS expression.
-
Protocol 2: Cecal Ligation and Puncture (CLP) Model
The CLP model induces polymicrobial peritonitis and is considered to be more clinically relevant to human sepsis.[8][9]
Materials:
-
Same as Protocol 1, with the addition of:
-
Surgical instruments (scissors, forceps, sutures)
-
Surgical drapes and sterile gloves
-
Analgesics for post-operative care
Procedure:
-
Animal Preparation:
-
Anesthetize the animal and shave the abdomen.
-
Disinfect the surgical area with an appropriate antiseptic.
-
-
Surgical Procedure:
-
Perform a midline laparotomy to expose the cecum.
-
Ligate the cecum below the ileocecal valve with a silk suture. The severity of sepsis can be modulated by the length of the ligated cecum.[9]
-
Puncture the ligated cecum once or twice with a needle (e.g., 21-27 gauge). The needle size will also influence the severity of sepsis.[9][10]
-
Gently squeeze the cecum to extrude a small amount of fecal content into the peritoneal cavity.[11]
-
Return the cecum to the abdominal cavity and close the peritoneum and skin with sutures.
-
-
Fluid Resuscitation and Analgesia:
-
Immediately after surgery, administer pre-warmed sterile saline subcutaneously to provide fluid resuscitation.[9]
-
Administer an analgesic for post-operative pain management.
-
-
Treatment with this compound:
-
Administer this compound as described in Protocol 1. The timing of administration relative to the CLP procedure will depend on the study's objectives.
-
-
Post-Operative Care and Monitoring:
-
Monitor the animals closely for clinical signs of sepsis (e.g., lethargy, piloerection, altered respiration).
-
Collect blood and tissue samples as described in Protocol 1 to assess the therapeutic effects of this compound.
-
Experimental Workflow Diagram
The following diagram illustrates a general workflow for evaluating this compound in an animal model of sepsis.
Conclusion
This compound is a valuable research tool for investigating the role of iNOS in the pathophysiology of sepsis. The protocols outlined above provide a framework for conducting in vivo studies to assess its therapeutic potential. Careful consideration of the experimental design, including the choice of sepsis model, animal species, and dosing regimen, is crucial for obtaining robust and reproducible results.
References
- 1. | BioWorld [bioworld.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. BYK191023 (2-[2-(4-methoxy-pyridin-2-yl)-ethyl]-3h-imidazo[4,5-b]pyridine) is an NADPH- and time-dependent irreversible inhibitor of inducible nitric-oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Sepsis - Lipopolysaccharide - Chondrex, Inc. [chondrex.com]
- 6. mdpi.com [mdpi.com]
- 7. Animals and lipopolysaccharide-induced sepsis model [bio-protocol.org]
- 8. researchgate.net [researchgate.net]
- 9. Cecal Ligation Puncture Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Current Protocols in Immunology: Cecal Ligation and Puncture - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cecal ligation and puncture [bio-protocol.org]
Application Notes and Protocols for BYK 191023 in Murine Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
BYK 191023, also known as 2-[2-(4-methoxy-pyridin-2-yl)-ethyl]-3H-imidazo[4,5-b]pyridine, is a potent and highly selective inhibitor of inducible nitric oxide synthase (iNOS).[1][2] Due to its high selectivity for iNOS over endothelial (eNOS) and neuronal (nNOS) isoforms, this compound is a valuable research tool for investigating the pathophysiological roles of iNOS in various disease models, particularly those with an inflammatory component. These application notes provide a summary of the available data on this compound and protocols for its use, with a focus on its application in murine models of inflammation.
Mechanism of Action
This compound is an L-arginine competitive inhibitor of iNOS.[2] In the presence of NADPH, it acts as a time-dependent and irreversible inhibitor of murine iNOS.[3] This irreversible inhibition is primarily caused by the loss of the heme prosthetic group from the iNOS enzyme.[3]
Data Presentation
In Vitro Potency and Selectivity
| Enzyme | IC50 | Species | Reference |
| iNOS | 86 nM | Human | [1][2] |
| 95 nM | Murine | [2] | |
| nNOS | 17 µM | Human | [1][2] |
| eNOS | 162 µM | Human | [1][2] |
In Vivo Efficacy (Rat Model)
| Parameter | Dosage | Animal Model | Effect | Reference |
| ED50 | 14.9 µmol/kg/h (continuous IV infusion) | LPS-induced endotoxemia in rats | Reduction of plasma nitrate/nitrite levels | [4][5] |
| Effective Dose | 30 µmol/kg/h (continuous IV infusion) | LPS-induced endotoxemia in rats | 68% reduction in plasma nitrite/nitrate levels | [2] |
| Effective Dose | 50 µmol/kg/h (continuous IV infusion) | LPS-induced endotoxemia in rats | Prevention of mean arterial blood pressure decrease | [2] |
Note: To date, specific in vivo dosage recommendations for this compound in murine models have not been published. The data presented above from rat models can serve as a starting point for dose-range finding studies in mice. The route of administration and dosage will likely require optimization for specific murine models of disease.
Signaling Pathway
The following diagram illustrates the signaling pathway of inducible nitric oxide synthase (iNOS) and the point of intervention for this compound. Inflammatory stimuli, such as bacterial lipopolysaccharide (LPS) and pro-inflammatory cytokines, activate intracellular signaling cascades that lead to the transcriptional activation of the iNOS gene. Once expressed, iNOS produces large amounts of nitric oxide (NO), which can have both physiological and pathological effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. | BioWorld [bioworld.com]
- 3. BYK191023 (2-[2-(4-methoxy-pyridin-2-yl)-ethyl]-3h-imidazo[4,5-b]pyridine) is an NADPH- and time-dependent irreversible inhibitor of inducible nitric-oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vivo characterization of the novel imidazopyridine BYK191023 [2-[2-(4-methoxy-pyridin-2-yl)-ethyl]-3H-imidazo[4,5-b]pyridine], a potent and highly selective inhibitor of inducible nitric-oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Neuroinflammation with BYK 191023
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroinflammation is a critical component in the pathogenesis of a wide range of neurological disorders, including Alzheimer's disease, Parkinson's disease, and stroke.[1][2][3] This complex inflammatory response in the central nervous system (CNS) is primarily mediated by glial cells, particularly microglia and astrocytes.[1][2][3] Upon activation by stimuli such as injury or pathogens, these cells can release a barrage of pro-inflammatory mediators, including nitric oxide (NO).[1][2][3]
Inducible nitric oxide synthase (iNOS) is a key enzyme responsible for the production of large, sustained amounts of NO during an inflammatory response.[4][5] While NO plays physiological roles in the CNS, excessive production by iNOS is neurotoxic and contributes to neuronal damage and death.[4][5] Consequently, selective inhibition of iNOS represents a promising therapeutic strategy for mitigating neuroinflammation and its detrimental effects.
BYK 191023 is a potent and highly selective inhibitor of iNOS.[6][7] It acts as an L-arginine competitive inhibitor, irreversibly inactivating iNOS in an NADPH- and time-dependent manner through the loss of the heme prosthetic group.[8] Its high selectivity for iNOS over endothelial NOS (eNOS) and neuronal NOS (nNOS) minimizes the risk of off-target effects, such as cardiovascular complications.[6][7] These characteristics make this compound a valuable research tool for investigating the role of iNOS in neuroinflammation and for the preclinical evaluation of iNOS inhibition as a neuroprotective strategy.
These application notes provide detailed protocols for utilizing this compound to study neuroinflammation in both in vitro and in vivo models.
Mechanism of Action of this compound
This compound is a selective inhibitor of the inducible nitric oxide synthase (iNOS) enzyme.[6][7] It functions as an L-arginine competitive inhibitor, meaning it competes with the natural substrate of iNOS, L-arginine, for binding to the enzyme's active site.[6] The inhibition is irreversible and dependent on the presence of NADPH and time.[8] The primary mechanism of this irreversible inactivation is the loss of the heme group from the iNOS enzyme, which is essential for its catalytic activity.[8]
Data Presentation
Table 1: In Vitro Potency and Selectivity of this compound
| Target | IC50 | Species | Reference |
| iNOS | 86 nM | Human | [6] |
| nNOS | 17 µM | Human | [6] |
| eNOS | 162 µM | Human | [6] |
Table 2: In Vivo Efficacy of this compound in a Model of LPS-Induced Endotoxemia in Rats
| Parameter | Treatment | Effect | Reference |
| Plasma Nitrate/Nitrite Levels | This compound (intravenous infusion) | ED50 = 14.9 µmol/kg/hour | [7] |
| Mean Arterial Pressure | This compound (50 µmol/kg/hour) | Prevents delayed hypotension | [7] |
Experimental Protocols
In Vitro Neuroinflammation Model Using Primary Glial Cell Cultures
This protocol describes the induction of a neuroinflammatory state in primary microglial or astrocyte cultures using Lipopolysaccharide (LPS) and the assessment of the anti-inflammatory effects of this compound.
Materials:
-
Primary microglia or astrocytes (murine)
-
DMEM/F-12 medium with 10% FBS and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
This compound
-
DMSO (vehicle for this compound)
-
Phosphate Buffered Saline (PBS)
-
Reagents for Griess assay, ELISA, and Western blot
Protocol:
-
Cell Culture:
-
Culture primary microglia or astrocytes in DMEM/F-12 medium supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C and 5% CO2.
-
Plate cells in appropriate culture vessels (e.g., 96-well plates for viability and Griess assay, 24-well plates for ELISA, and 6-well plates for Western blot) and allow them to adhere for 24 hours.
-
-
Treatment:
-
Prepare a stock solution of this compound in DMSO. Further dilute in culture medium to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 10 nM - 10 µM) or vehicle (DMSO) for 1 hour.
-
Induce neuroinflammation by adding LPS to the culture medium. A final concentration of 100 ng/mL to 1 µg/mL is commonly used to induce iNOS in microglia and astrocytes.[9][10]
-
Incubate the cells for the desired time period. For nitric oxide measurement, a 24-hour incubation is typical. For cytokine analysis, a shorter incubation of 6-12 hours may be optimal. For iNOS protein expression, 18-24 hours is a common time point.[9]
-
-
Assessment of Neuroinflammation:
-
Nitric Oxide (NO) Production (Griess Assay):
-
Collect the cell culture supernatant.
-
Mix 50 µL of the supernatant with 50 µL of Griess Reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine in 5% phosphoric acid).[11]
-
Incubate at room temperature for 10 minutes, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify nitrite concentration using a standard curve prepared with sodium nitrite.[11]
-
-
Pro-inflammatory Cytokine Production (ELISA):
-
Collect the cell culture supernatant.
-
Measure the concentration of TNF-α and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.[12]
-
-
iNOS Protein Expression (Western Blot):
-
Lyse the cells in RIPA buffer containing protease inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against iNOS overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Normalize iNOS expression to a loading control such as β-actin or GAPDH.[13]
-
-
In Vivo Neuroinflammation Model Using LPS Administration in Mice
This protocol describes the induction of systemic inflammation leading to neuroinflammation in mice using LPS and the evaluation of the neuroprotective effects of this compound.
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
This compound
-
Vehicle for this compound (e.g., sterile saline or a suitable solubilizing agent)
-
Anesthesia
-
Surgical and perfusion equipment
-
Reagents for immunohistochemistry, ELISA, and qPCR
Protocol:
-
Animal Dosing:
-
Administer this compound or vehicle to the mice. The route of administration (e.g., intraperitoneal, intravenous) and dosage should be determined based on preliminary pharmacokinetic studies. A starting point could be based on the effective doses of other iNOS inhibitors in similar models (e.g., 1-10 mg/kg).[2]
-
Administer this compound 30-60 minutes prior to the LPS challenge.
-
-
Induction of Neuroinflammation:
-
Administer a single intraperitoneal (i.p.) injection of LPS. A dose of 0.5-1 mg/kg is often sufficient to induce a robust neuroinflammatory response.[3]
-
-
Assessment of Neuroinflammation (24 hours post-LPS injection):
-
Behavioral Analysis: Assess sickness behavior (e.g., reduced locomotor activity, social interaction).
-
Tissue Collection:
-
Anesthetize the mice and collect blood via cardiac puncture for plasma cytokine analysis.
-
Perform transcardial perfusion with ice-cold PBS followed by 4% paraformaldehyde (for histology) or PBS alone (for biochemical assays).
-
Dissect the brain and isolate specific regions of interest (e.g., hippocampus, cortex).
-
-
Analysis:
-
Cytokine Levels: Measure TNF-α and IL-6 levels in plasma and brain homogenates using ELISA.
-
iNOS Expression:
-
Immunohistochemistry: Stain brain sections with an anti-iNOS antibody to visualize its expression in microglia and astrocytes.
-
Western Blot: Analyze iNOS protein levels in brain homogenates.
-
qPCR: Measure iNOS mRNA levels in brain tissue.
-
-
Microglial and Astrocyte Activation: Perform immunohistochemistry for markers of glial activation, such as Iba1 for microglia and GFAP for astrocytes.
-
-
Visualizations
Caption: Signaling pathway of LPS-induced neuroinflammation and the inhibitory action of this compound.
Caption: Workflow for studying this compound in an in vitro neuroinflammation model.
References
- 1. | BioWorld [bioworld.com]
- 2. Role of the iNOS isoform in the cardiovascular dysfunctions of male rats with 6-OHDA-induced Parkinsonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Investigation of the optimal dose for experimental lipopolysaccharide-induced recognition memory impairment: behavioral and histological studies [imrpress.com]
- 4. Endothelial nitric oxide deficiency promotes Alzheimer’s disease pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of Brain-Dependent Nitric Oxide (NO) Over-Production by Isoform-Selective NO Synthase (NOS) Inhibitors | Parkinson's Disease [michaeljfox.org]
- 6. Inducible nitric oxide synthase stimulates dopaminergic neurodegeneration in the MPTP model of Parkinson disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selective inhibition of inducible nitric oxide synthase prevents ischaemic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neuroprotection by the selective iNOS inhibitor GW274150 in a model of Parkinson disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubcompare.ai [pubcompare.ai]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Expression of Inducible Nitric Oxide Synthase (iNOS) in Microglia of the Developing Quail Retina - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: BYK 191023 in Cardiovascular Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
BYK 191023 is a potent and highly selective inhibitor of inducible nitric oxide synthase (iNOS), an enzyme implicated in the pathophysiology of various cardiovascular diseases.[1][2] Overexpression of iNOS can lead to excessive nitric oxide (NO) production, contributing to oxidative stress, inflammation, and endothelial dysfunction, which are key drivers of cardiovascular pathologies such as atherosclerosis, heart failure, and hypertension.[1][3][4] this compound offers a valuable pharmacological tool for investigating the role of iNOS in these conditions and holds potential as a therapeutic agent. These application notes provide a comprehensive overview of this compound's properties and detailed protocols for its use in cardiovascular research.
Mechanism of Action
This compound is an imidazopyridine derivative that acts as an L-arginine competitive inhibitor of iNOS.[1] It exhibits time-dependent and irreversible inhibition of iNOS in the presence of NADPH, primarily by causing a loss of the heme prosthetic group from the enzyme.[5] This leads to a significant and sustained reduction in iNOS activity.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Enzyme Target | IC50 | Species | Reference |
| iNOS | 86 nM | Human | [1] |
| 95 nM | Murine | [1] | |
| nNOS | 17 µM | Human | [1] |
| eNOS | 162 µM | Human | [1] |
Table 2: In Vivo Efficacy of this compound in an Endotoxemia Model
| Parameter | Animal Model | Treatment | Effect | Reference |
| Plasma Nitrite/Nitrate | Endotoxemic Rats (LPS-induced) | 30 µmol/kg/h continuous i.v. infusion | 68% reduction | [1] |
| Mean Arterial Pressure (MAP) | Endotoxemic Rats (LPS-induced) | 50 µmol/kg/h continuous i.v. infusion | Prevention of gradual decrease in MAP | [1] |
| Vascular Hyporesponsiveness | Endotoxemic Rats (LPS-induced) | Continuous i.v. infusion | Partial restoration of blood pressure responses to norepinephrine | [1] |
Signaling Pathways and Experimental Workflows
Diagram 1: Simplified Signaling Pathway of iNOS in Cardiovascular Disease
Caption: Role of iNOS in cardiovascular disease and inhibition by this compound.
Diagram 2: Experimental Workflow for Atherosclerosis Studies
Caption: Workflow for evaluating this compound in an atherosclerosis model.
Diagram 3: Experimental Workflow for Heart Failure Studies
Caption: Workflow for assessing this compound in a heart failure model.
Experimental Protocols
Protocol 1: Evaluation of this compound in a Murine Model of Atherosclerosis
-
Animal Model:
-
Use male Apolipoprotein E-deficient (ApoE-/-) or Low-Density Lipoprotein Receptor-deficient (LDLR-/-) mice, 8-10 weeks old.
-
-
Diet:
-
Feed a high-fat diet (e.g., Western diet containing 21% fat and 0.15% cholesterol) for 8-12 weeks to induce atherosclerotic plaque formation.
-
-
Treatment Groups:
-
Group 1: Vehicle control (e.g., saline or appropriate solvent for this compound).
-
Group 2: this compound (e.g., 1-10 mg/kg/day, administered via oral gavage or osmotic mini-pumps). Dose selection should be based on preliminary dose-response studies.
-
Group 3 (Optional): Positive control (e.g., Atorvastatin, 10 mg/kg/day).
-
-
Treatment Administration:
-
Administer treatment daily for the duration of the high-fat diet feeding.
-
-
Endpoint Analysis:
-
Atherosclerotic Plaque Quantification:
-
At the end of the study, euthanize mice and perfuse with PBS.
-
Dissect the aorta, stain with Oil Red O, and perform en face analysis to quantify the total plaque area.
-
Embed the aortic root in OCT, prepare serial cryosections, and stain with Oil Red O to measure lesion area.
-
-
iNOS Expression and Activity:
-
Homogenize a portion of the aorta and measure iNOS protein levels by Western blot and mRNA levels by qRT-PCR.
-
Determine iNOS activity using the Griess assay to measure nitrite/nitrate production or by measuring the conversion of [14C]L-arginine to [14C]L-citrulline.
-
-
Inflammatory Markers:
-
Measure plasma levels of pro-inflammatory cytokines such as IL-6 and TNF-α using ELISA.
-
-
Lipid Profile:
-
Measure plasma levels of total cholesterol, LDL-C, HDL-C, and triglycerides.
-
-
Protocol 2: Assessment of this compound in a Post-Myocardial Infarction Heart Failure Model
-
Animal Model:
-
Use male C57BL/6J mice, 10-12 weeks old.
-
-
Surgical Procedure:
-
Induce myocardial infarction (MI) by permanent ligation of the left anterior descending (LAD) coronary artery.
-
Include a sham-operated group that undergoes the same surgical procedure without LAD ligation.
-
-
Treatment Groups:
-
Group 1: Sham + Vehicle.
-
Group 2: MI + Vehicle.
-
Group 3: MI + this compound (e.g., 1-10 mg/kg/day, starting 24 hours post-MI).
-
-
Treatment Administration:
-
Administer treatment for 2-4 weeks post-MI.
-
-
Endpoint Analysis:
-
Cardiac Function:
-
Perform serial echocardiography at baseline, and at 1, 2, and 4 weeks post-MI to assess left ventricular ejection fraction (LVEF) and fractional shortening (FS).
-
At the end of the study, perform terminal hemodynamic measurements using a pressure-volume catheter to assess parameters such as dP/dtmax and dP/dtmin.
-
-
Histological Analysis:
-
Euthanize mice, excise hearts, and fix in 4% paraformaldehyde.
-
Perform Masson's trichrome staining on paraffin-embedded sections to quantify the infarct size and fibrosis.
-
Stain with wheat germ agglutinin to measure cardiomyocyte cross-sectional area as an indicator of hypertrophy.
-
-
iNOS Expression and Activity:
-
Measure iNOS protein and mRNA levels in the peri-infarct and remote myocardial tissue.
-
Assess iNOS activity in myocardial tissue homogenates.
-
-
Protocol 3: Investigation of this compound in a Model of Hypertension
-
Animal Model:
-
Use spontaneously hypertensive rats (SHR) or induce hypertension in C57BL/6J mice using angiotensin II infusion (e.g., via osmotic mini-pumps).
-
-
Treatment Groups:
-
Group 1: Wistar-Kyoto rats (normotensive control for SHR) or Saline-infused mice + Vehicle.
-
Group 2: SHR or Angiotensin II-infused mice + Vehicle.
-
Group 3: SHR or Angiotensin II-infused mice + this compound (e.g., 1-10 mg/kg/day).
-
-
Treatment Administration:
-
Administer treatment for 2-4 weeks.
-
-
Endpoint Analysis:
-
Blood Pressure Monitoring:
-
Measure systolic and diastolic blood pressure non-invasively using the tail-cuff method at regular intervals.
-
For continuous and more accurate measurements, use radiotelemetry.
-
-
Vascular Function:
-
Isolate aortic rings and perform wire myography to assess endothelium-dependent (acetylcholine) and -independent (sodium nitroprusside) vasodilation.
-
-
iNOS Expression and Oxidative Stress:
-
Measure iNOS expression in the aorta and kidney.
-
Assess markers of oxidative stress, such as nitrotyrosine levels, in vascular tissue.
-
-
Conclusion
This compound is a valuable research tool for elucidating the role of iNOS in cardiovascular disease. Its high selectivity for iNOS over other NOS isoforms minimizes off-target effects, allowing for a more precise investigation of iNOS-mediated pathways. The protocols outlined above provide a framework for studying the potential therapeutic benefits of selective iNOS inhibition with this compound in preclinical models of atherosclerosis, heart failure, and hypertension. Researchers should optimize doses and treatment durations for their specific experimental models.
References
- 1. Inducible nitric oxide synthase as a possible target in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. iNOS contributes to heart failure with preserved ejection fraction through mitochondrial dysfunction and Akt S-nitrosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective iNOS inhibitor, ONO1714 successfully retards the development of high-cholesterol diet induced atherosclerosis by novel mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antihypertensive effects of inducible nitric oxide synthase inhibition in experimental pre-eclampsia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iNOS deficiency protects the heart from systolic overload induced ventricular hypertrophy and congestive heart failure - PMC [pmc.ncbi.nlm.nih.gov]
BYK 191023: A Potent and Selective Tool for Investigating Inducible Nitric Oxide Synthase (iNOS)
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Inducible nitric oxide synthase (iNOS or NOS2) is a critical enzyme in the inflammatory cascade, producing large, sustained amounts of nitric oxide (NO), a key signaling and effector molecule. Dysregulation of iNOS activity is implicated in the pathophysiology of numerous inflammatory diseases, including sepsis, arthritis, and neurodegenerative disorders. Understanding the precise role of iNOS in these conditions requires specific and potent research tools. BYK 191023 has emerged as a valuable tool compound for iNOS studies due to its high potency and selectivity as an inhibitor of this enzyme.
This compound, chemically known as 2-[2-(4-methoxy-pyridin-2-yl)-ethyl]-3H-imidazo[4,5-b]pyridine, is a time-dependent, irreversible inhibitor of iNOS.[1] Its mechanism of action involves interaction with the catalytic center of the enzyme in an NADPH-dependent manner.[1] In the absence of NADPH, it acts as a reversible L-arginine-competitive inhibitor.[1] This unique characteristic, coupled with its high selectivity over the other major NOS isoforms, neuronal NOS (nNOS) and endothelial NOS (eNOS), makes it an ideal probe for elucidating the specific contributions of iNOS in various biological systems.
These application notes provide a comprehensive overview of this compound, including its pharmacological properties, detailed protocols for its use in key cellular assays, and a summary of the iNOS signaling pathway.
Data Presentation
The inhibitory potency and selectivity of this compound against different NOS isoforms are crucial for its utility as a research tool. The following table summarizes the key quantitative data for this compound and provides a comparison with other commonly used iNOS inhibitors.
| Compound | Target | IC50 | Ki | Selectivity (vs. nNOS) | Selectivity (vs. eNOS) | Species | Reference |
| This compound | iNOS | 86 nM | 90 nM | ~197-fold | ~1883-fold | Human | [2] |
| nNOS | 17 µM | - | - | - | Human | [2] | |
| eNOS | 162 µM | - | - | - | Human | [2] | |
| 1400W | iNOS | 2 µM | - | >50-fold | >25-fold | Murine | |
| L-NIL | iNOS | 3.3 µM | - | 28-fold | 8.5-fold | Murine | |
| Aminoguanidine | iNOS | 2.1 µM | - | ~38-fold | ~8-fold | Murine | [3] |
Experimental Protocols
Here, we provide detailed methodologies for key experiments to assess the inhibitory effect of this compound on iNOS activity and expression.
Griess Assay for Nitrite Quantification
This protocol measures the accumulation of nitrite, a stable breakdown product of NO, in cell culture supernatants as an indicator of iNOS activity.
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS (Fetal Bovine Serum)
-
Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ)
-
This compound
-
Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (NaNO2) standard solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1 nM to 10 µM) for 1 hour. Include a vehicle control (e.g., DMSO).
-
iNOS Induction: Stimulate the cells with LPS (1 µg/mL) and IFN-γ (10 ng/mL) to induce iNOS expression.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Sample Collection: After incubation, carefully collect 50 µL of the cell culture supernatant from each well.
-
Standard Curve Preparation: Prepare a standard curve of sodium nitrite (0-100 µM) in the cell culture medium.
-
Griess Reaction: Add 50 µL of Griess Reagent Component A to each well containing the supernatant or standard, followed by 50 µL of Component B.
-
Incubation: Incubate the plate at room temperature for 10 minutes, protected from light.
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the nitrite concentration in the samples by comparing the absorbance to the standard curve. Determine the IC50 value of this compound.
Western Blotting for iNOS Expression
This protocol is used to determine the effect of this compound on the protein expression levels of iNOS.
Materials:
-
RAW 264.7 cells
-
LPS and IFN-γ
-
This compound
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against iNOS
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed and treat RAW 264.7 cells with this compound and/or LPS/IFN-γ as described in the Griess assay protocol.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using the BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-iNOS antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add the chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system. Analyze the band intensities to quantify iNOS expression levels.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Simplified iNOS signaling pathway.
References
- 1. Protein interactions with nitric oxide synthases: controlling the right time, the right place, and the right amount of nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Regulation of Inducible Nitric Oxide Synthase (iNOS) and its Potential Role in Insulin Resistance, Diabetes and Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of novel inhibitors of inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring iNOS Activity Following BYK 191023 Administration
Audience: Researchers, scientists, and drug development professionals.
Topic: This document provides detailed protocols and application notes for measuring the activity of inducible nitric oxide synthase (iNOS) following the administration of BYK 191023, a selective iNOS inhibitor.
Introduction
Inducible nitric oxide synthase (iNOS) is a key enzyme in the inflammatory cascade, producing large amounts of nitric oxide (NO), a critical signaling molecule.[1] Dysregulation of iNOS activity is implicated in various inflammatory diseases and septic shock.[2] this compound has been identified as a potent and highly selective inhibitor of iNOS, making it a valuable tool for studying the role of iNOS in pathophysiology and as a potential therapeutic agent.[2][3][4] These application notes provide standardized protocols for assessing the inhibitory effect of this compound on iNOS activity in both in vitro and in vivo models.
Data Presentation: Inhibitory Profile of this compound
The following table summarizes the quantitative data on the inhibitory activity and selectivity of this compound against different nitric oxide synthase isoforms.
| Parameter | Species | iNOS | nNOS | eNOS | Reference |
| IC50 | Human | 86 nM | 17 µM | 162 µM | [2][4] |
| IC50 | Murine | 95 nM | - | - | [2] |
| Ki | Human | 90 nM | - | - | [2] |
| pIC50 (tissue) | Rat | 4.90 | - | - | [2] |
| ED50 (in vivo) | Rat | 14.9 µmol/kg/h | - | - | [2] |
Signaling Pathway of iNOS Inhibition by this compound
Inflammatory stimuli, such as lipopolysaccharide (LPS) and cytokines, activate signaling cascades that lead to the transcription and expression of the iNOS enzyme.[5][6] A key pathway involved is the nuclear factor kappa B (NF-κB) pathway.[7][8] Once expressed, iNOS catalyzes the conversion of L-arginine to L-citrulline and nitric oxide. This compound acts as a competitive inhibitor of L-arginine at the active site of the iNOS enzyme, thereby blocking the production of nitric oxide.[2][4] Under conditions with NADPH present, this compound can act as an irreversible inhibitor.[9]
Experimental Workflow for Assessing this compound Efficacy
The general workflow for evaluating the inhibitory effect of this compound on iNOS activity involves inducing iNOS expression in a biological system, administering the inhibitor, and then measuring the resulting NO production.
Experimental Protocols
Two primary methods for determining iNOS activity are the Griess assay, which measures nitrite (a stable oxidation product of NO), and the citrulline assay, which quantifies the co-product of the NOS reaction.[10][11][12]
Protocol 1: Griess Assay for Nitrite Determination
This protocol is adapted for measuring nitrite levels in cell culture supernatants or plasma as an indirect measure of NO production.[13][14]
Materials:
-
Griess Reagent A: 1% (w/v) sulfanilamide in 5% phosphoric acid
-
Griess Reagent B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in water
-
Sodium nitrite standard solution (100 µM)
-
96-well microplate
-
Microplate reader (540-550 nm absorbance)
-
Sample (cell culture supernatant, plasma)
Procedure:
-
Standard Curve Preparation:
-
Prepare a series of sodium nitrite standards (e.g., 0, 1, 2, 5, 10, 20, 50, 100 µM) by diluting the 100 µM stock in the same medium as the samples (e.g., cell culture medium or buffer).
-
Add 50 µL of each standard to triplicate wells of the 96-well plate.
-
-
Sample Preparation:
-
Centrifuge samples (e.g., cell culture supernatant at 1,000 x g for 10 minutes) to remove cellular debris.
-
Add 50 µL of each sample to triplicate wells of the 96-well plate.
-
-
Griess Reaction:
-
Add 50 µL of Griess Reagent A to all standard and sample wells.
-
Incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B to all wells.
-
Incubate for another 5-10 minutes at room temperature, protected from light. A pink/magenta color will develop.
-
-
Measurement:
-
Measure the absorbance at 540 nm within 30 minutes of adding Griess Reagent B.
-
-
Calculation:
-
Subtract the absorbance of the blank (0 µM standard) from all readings.
-
Plot the standard curve (absorbance vs. nitrite concentration).
-
Determine the nitrite concentration of the samples from the standard curve.
-
Protocol 2: Citrulline Assay for Direct NOS Activity Measurement
This protocol measures the conversion of radiolabeled L-arginine to L-citrulline and is a direct measure of NOS activity in cell or tissue homogenates.[15][16]
Materials:
-
L-[³H]arginine or L-[¹⁴C]arginine
-
Homogenization Buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors)
-
Reaction Buffer (containing NADPH, calmodulin, CaCl₂, and other cofactors as needed)[15]
-
Stop Buffer (e.g., 20 mM HEPES, 2 mM EDTA, pH 5.5)
-
Dowex AG 50W-X8 resin (Na⁺ form), equilibrated in Stop Buffer
-
Scintillation counter and scintillation fluid
-
Tissue/cell homogenizer
Procedure:
-
Sample Preparation:
-
Homogenize cells or tissues in ice-cold Homogenization Buffer.
-
Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C to obtain the cytosolic fraction (supernatant).
-
Determine the protein concentration of the supernatant.
-
-
Enzyme Reaction:
-
In a microcentrifuge tube, combine a specific amount of protein (e.g., 50-100 µg) from the supernatant with the Reaction Buffer.
-
Add L-[³H]arginine or L-[¹⁴C]arginine to the reaction mixture.
-
For inhibitor studies, pre-incubate the homogenate with this compound for a specified time before adding the radiolabeled arginine.
-
Incubate the reaction at 37°C for a defined period (e.g., 15-30 minutes).
-
-
Stopping the Reaction and Separation:
-
Stop the reaction by adding ice-cold Stop Buffer.
-
Apply the reaction mixture to a column containing Dowex AG 50W-X8 resin. The positively charged L-arginine will bind to the resin, while the neutral L-citrulline will flow through.[15]
-
Collect the eluate.
-
-
Measurement:
-
Add the eluate to a scintillation vial with scintillation fluid.
-
Quantify the amount of radiolabeled L-citrulline using a scintillation counter.
-
-
Calculation:
-
Calculate the NOS activity as picomoles of L-citrulline formed per minute per milligram of protein.
-
Compare the activity in this compound-treated samples to untreated controls to determine the percent inhibition.
-
Conclusion
The protocols outlined in this document provide robust and reliable methods for assessing the inhibitory effects of this compound on iNOS activity. The choice between the Griess assay and the citrulline assay will depend on the specific experimental needs, with the Griess assay offering a simpler, high-throughput method for indirect measurement, and the citrulline assay providing a more direct and specific quantification of enzyme activity. Proper application of these protocols will facilitate further research into the therapeutic potential of selective iNOS inhibition.
References
- 1. Regulation of Inducible Nitric Oxide Synthase (iNOS) and its Potential Role in Insulin Resistance, Diabetes and Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. | BioWorld [bioworld.com]
- 3. Nitric Oxide Synthase (NOS) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. researchgate.net [researchgate.net]
- 7. The Effects of IKK-beta Inhibition on Early NF-kappa-B Activation and Transcription of Downstream Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BYK191023 (2-[2-(4-methoxy-pyridin-2-yl)-ethyl]-3h-imidazo[4,5-b]pyridine) is an NADPH- and time-dependent irreversible inhibitor of inducible nitric-oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Measurement of the nitric oxide synthase activity using the citrulline assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Griess test - Wikipedia [en.wikipedia.org]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Griess Reagent Nitrite Measurement Kit | Cell Signaling Technology [cellsignal.com]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
- 16. A specific method for measurement of nitric oxide synthase enzymatic activity in peritoneal biopsies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Long-Term Administration of BYK 191023 in Chronic Disease Models
Disclaimer: The following application notes and protocols are based on the known mechanism of action of BYK 191023 as a selective inducible nitric oxide synthase (iNOS) inhibitor and data from long-term studies of other iNOS inhibitors in chronic disease models. As of late 2025, specific long-term administration data for this compound in chronic disease models is not publicly available. Therefore, the experimental protocols provided are hypothetical and should be adapted and optimized based on further research and preliminary studies.
Introduction
This compound is a potent and highly selective inhibitor of inducible nitric oxide synthase (iNOS), an enzyme implicated in the pathophysiology of numerous chronic inflammatory and neurodegenerative diseases.[1][2] Overproduction of nitric oxide (NO) by iNOS contributes to tissue damage, inflammation, and cellular dysfunction.[3][4] The selective inhibition of iNOS by this compound, without significantly affecting the constitutively expressed endothelial (eNOS) and neuronal (nNOS) isoforms, presents a promising therapeutic strategy for chronic conditions where iNOS is pathologically upregulated.[1][2] These application notes provide a framework for investigating the long-term efficacy and safety of this compound in relevant animal models of chronic disease.
Mechanism of Action
This compound acts as an L-arginine competitive inhibitor of iNOS.[1] In the presence of NADPH, it becomes an irreversible, time-dependent inhibitor, leading to a sustained reduction in NO production in tissues where iNOS is expressed.[1] This targeted action is anticipated to ameliorate the detrimental effects of excessive NO in chronic inflammatory settings.
Data Presentation
The following tables summarize key in vitro and in vivo data for this compound and provide a template for presenting data from long-term studies.
Table 1: In Vitro Selectivity and Potency of this compound
| Parameter | Human iNOS | Human nNOS | Human eNOS | Murine iNOS |
| IC₅₀ | 86 nM | 17 µM | 162 µM | 95 nM |
| Ki | 90 nM | - | - | - |
Data compiled from multiple sources.[1][2]
Table 2: Hypothetical Long-Term Efficacy Data Template for this compound in a Chronic Arthritis Model (e.g., Collagen-Induced Arthritis in Mice)
| Treatment Group | Dosage | Administration Route | Arthritis Score (Week 4) | Paw Swelling (mm) (Week 4) | Histological Score (Joint Damage) | Plasma Nitrate/Nitrite (µM) |
| Vehicle Control | - | e.g., Oral gavage | ||||
| This compound | e.g., 10 mg/kg/day | e.g., Oral gavage | ||||
| This compound | e.g., 30 mg/kg/day | e.g., Oral gavage | ||||
| Positive Control | e.g., Methotrexate | e.g., Intraperitoneal |
Experimental Protocols
The following are detailed, albeit hypothetical, protocols for the long-term administration of this compound in representative chronic disease models.
Protocol 1: Long-Term Administration of this compound in a Murine Model of Rheumatoid Arthritis
Objective: To evaluate the long-term efficacy of this compound in reducing disease severity in a collagen-induced arthritis (CIA) mouse model.
Materials:
-
Male DBA/1 mice (8-10 weeks old)
-
Bovine type II collagen
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Positive control (e.g., Methotrexate)
-
Calipers for measuring paw swelling
-
Histology equipment
Procedure:
-
Induction of Arthritis:
-
On day 0, immunize mice with an emulsion of bovine type II collagen and CFA via intradermal injection at the base of the tail.
-
On day 21, administer a booster injection of bovine type II collagen emulsified with IFA.
-
-
Treatment Protocol:
-
Begin treatment on day 21, upon the first signs of arthritis, and continue for a total of 4-6 weeks.
-
Randomly assign mice to treatment groups (n=10-12 per group):
-
Vehicle control (daily oral gavage)
-
This compound (low dose, e.g., 10 mg/kg/day, daily oral gavage)
-
This compound (high dose, e.g., 30 mg/kg/day, daily oral gavage)
-
Positive control (e.g., Methotrexate, administered as per established protocols)
-
-
-
Assessment of Arthritis:
-
Monitor and score clinical signs of arthritis 3 times per week. The scoring system can be based on the number of inflamed joints and the severity of inflammation.
-
Measure paw swelling using calipers twice a week.
-
-
Endpoint Analysis:
-
At the end of the study, collect blood samples for measurement of plasma nitrate/nitrite levels as a biomarker of iNOS activity.
-
Euthanize mice and collect hind paws for histological analysis of joint inflammation, cartilage destruction, and bone erosion.
-
Protocol 2: Chronic Administration of this compound in a DSS-Induced Colitis Model in Mice
Objective: To assess the therapeutic potential of long-term this compound administration in a model of inflammatory bowel disease.
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
Dextran sulfate sodium (DSS)
-
This compound
-
Vehicle
-
Endoscopy equipment for mice
-
Histology equipment
Procedure:
-
Induction of Chronic Colitis:
-
Administer 2-3 cycles of DSS (e.g., 2.5% w/v in drinking water) for 5-7 days, followed by a recovery period of 10-14 days with regular drinking water.
-
-
Treatment Protocol:
-
Initiate this compound or vehicle treatment during the second or third DSS cycle and continue throughout the study.
-
Treatment can be administered via oral gavage daily or through the use of osmotic mini-pumps for continuous delivery.[5]
-
-
Monitoring Disease Activity:
-
Record body weight, stool consistency, and presence of blood in the feces daily to calculate a Disease Activity Index (DAI).
-
Perform mini-endoscopy at the end of each cycle to visually assess mucosal inflammation and ulceration.
-
-
Endpoint Analysis:
-
Measure iNOS expression and activity in colon tissue homogenates.
Mandatory Visualizations
Signaling Pathway of iNOS Induction and Action
Caption: Signaling pathways leading to iNOS expression and the inhibitory action of this compound.
Experimental Workflow for Chronic Disease Models
Caption: General experimental workflow for long-term this compound administration studies.
References
- 1. The effect of inhibitors of inducible nitric oxide synthase on chronic colitis in the rhesus monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nitric oxide in inflammatory bowel disease: a universal messenger in an unsolved puzzle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in the Regulation of Inflammatory Mediators in Nitric Oxide Synthase: Implications for Disease Modulation and Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inducible Nitric Oxide Synthase: Regulation, Structure, and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Continuous administration of the mTORC1 inhibitor everolimus induces tolerance and decreases autophagy in mice - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
BYK 191023 solubility issues and solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BYK 191023. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments, with a focus on solubility.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What is the expected solubility of this compound?
A1: The solubility of this compound largely depends on its salt form. The dihydrochloride salt is significantly more soluble in aqueous solutions than the free base.
-
This compound Dihydrochloride: Soluble in water up to 100 mM.[1][2]
-
This compound (Free Base): Soluble in DMSO at 10 mM.[3]
It is crucial to verify the specific form of this compound you are using, as this will dictate the appropriate solvent and expected solubility.
Q2: I am having trouble dissolving this compound dihydrochloride in water, even at concentrations below 100 mM. What could be the issue?
A2: If you are experiencing difficulty dissolving this compound dihydrochloride in water, consider the following troubleshooting steps:
-
Verification of Compound Form: Double-check that you are using the dihydrochloride salt, as the free base has significantly lower aqueous solubility.
-
pH of the Solution: The solubility of salts of weakly basic compounds like this compound can be pH-dependent. Ensure your water is neutral or slightly acidic. Using a buffer with a pH below 7 may aid dissolution.
-
Gentle Warming: Gently warming the solution to 37°C can help increase the rate of dissolution. Avoid excessive heat, which could degrade the compound.
-
Vortexing/Sonication: Ensure adequate mixing by vortexing. If clumps persist, brief sonication in an ultrasonic bath can help break them up and facilitate dissolution.
-
Purity of Water: Use high-purity water (e.g., Milli-Q® or equivalent) to avoid contaminants that might affect solubility.
Q3: My this compound, dissolved in an organic solvent like DMSO, precipitates when I dilute it into my aqueous experimental buffer. How can I prevent this?
A3: This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous medium. Here are some solutions:
-
Minimize Organic Solvent Concentration: Aim for the lowest possible final concentration of the organic solvent (e.g., <1% DMSO) in your aqueous solution. High concentrations of organic solvents can still cause some compounds to precipitate when diluted.
-
Stepwise Dilution: Instead of a single large dilution, try a stepwise dilution. For example, first, dilute your DMSO stock into a smaller volume of your aqueous buffer, ensuring it stays in solution, and then perform the final dilution.
-
Pluronic F-68: Consider the use of a non-ionic surfactant like Pluronic F-68 at a low concentration (e.g., 0.01-0.1%) in your final aqueous solution to help maintain the solubility of the compound.
-
Use of Co-solvents: In some cases, a mixture of solvents can improve solubility.[4] However, the compatibility of co-solvents with your experimental system must be verified.
Q4: Are there alternative methods to enhance the solubility of this compound if I am still facing issues?
A4: Yes, several techniques can be employed to enhance the solubility of poorly soluble compounds.[5][6][7] These methods may require more advanced formulation development:
-
pH Adjustment: As mentioned, for compounds with ionizable groups, adjusting the pH of the solution can significantly impact solubility.[6]
-
Use of Excipients: Cyclodextrins can be used to form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.[8]
-
Solid Dispersions: This technique involves dispersing the drug in an inert carrier matrix at the solid-state, which can enhance dissolution rates.[9]
Quantitative Solubility Data
| Compound Form | Solvent | Reported Solubility |
| This compound dihydrochloride | Water | up to 100 mM[1][2] |
| This compound (Free Base) | DMSO | 10 mM[3] |
Experimental Protocols
Protocol for Dissolving this compound Dihydrochloride in Water
-
Weighing: Accurately weigh the desired amount of this compound dihydrochloride powder using a calibrated analytical balance.
-
Solvent Addition: Add the calculated volume of high-purity water to the powder to achieve the target concentration.
-
Mixing: Cap the vial and vortex the solution for 30-60 seconds.
-
Visual Inspection: Visually inspect the solution for any undissolved particles.
-
Gentle Warming (Optional): If particles remain, warm the solution in a 37°C water bath for 5-10 minutes, followed by vortexing.
-
Sonication (Optional): If the compound is still not fully dissolved, place the vial in an ultrasonic bath for 2-5 minutes.
-
Final Check: Once a clear solution is obtained, it is ready for use. If precipitation occurs upon standing, the solution may be supersaturated, and a lower concentration should be prepared.
-
Storage: For storage, it is recommended to aliquot the stock solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles.[10]
Visualizations
Caption: Signaling pathway of iNOS induction and inhibition by this compound.
Caption: Experimental workflow for preparing and using this compound solutions.
References
- 1. rndsystems.com [rndsystems.com]
- 2. caymanchem.com [caymanchem.com]
- 3. BYK191023 |CAS:608880-48-4 Probechem Biochemicals [probechem.com]
- 4. longdom.org [longdom.org]
- 5. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ascendiacdmo.com [ascendiacdmo.com]
- 7. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 8. contractpharma.com [contractpharma.com]
- 9. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
preventing degradation of BYK 191023 in solution
Welcome to the technical support center for BYK 191023. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound in solution. Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the stability and efficacy of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound is a potent and selective inhibitor of inducible nitric oxide synthase (iNOS)[1][2][3][4]. It is supplied as a dihydrochloride salt with the chemical formula C₁₄H₁₄N₄O·2HCl[4].
Q2: What is the recommended solvent for dissolving this compound?
This compound is soluble in water up to 100 mM[4]. For cell culture experiments, it is advisable to use sterile, nuclease-free water or a buffer solution compatible with your experimental setup.
Q3: How should I store the solid compound and prepared solutions of this compound?
Proper storage is critical to prevent the degradation of this compound. Recommendations from various suppliers are summarized in the table below.
| Form | Storage Temperature | Duration | Supplier Recommendation |
| Solid Powder | +4°C | Long-term | R&D Systems |
| -20°C | 2 years | DC Chemicals[1] | |
| Solution in DMSO | 4°C | 2 weeks | DC Chemicals[1] |
| -80°C | 6 months | DC Chemicals[1], MCE[2] | |
| -20°C | 1 month | MCE[2] |
Q4: Can I subject my this compound solution to multiple freeze-thaw cycles?
It is strongly recommended to aliquot the prepared stock solution into single-use volumes to avoid repeated freeze-thaw cycles. This practice helps prevent the inactivation and degradation of the compound[2].
Troubleshooting Guide
This guide addresses common issues that may arise during the handling and use of this compound solutions.
Problem: I am observing a loss of inhibitory activity of my this compound solution.
| Potential Cause | Recommended Action |
| Improper Storage | Verify that your stock solutions are stored at the correct temperature (-80°C for long-term storage) and have not exceeded the recommended storage duration. |
| Repeated Freeze-Thaw Cycles | Prepare new aliquots from a fresh stock solution and avoid repeated freezing and thawing of the same vial. |
| Chemical Degradation | The compound may be sensitive to light or oxygen. Protect solutions from light by using amber vials or wrapping vials in foil. Consider purging the vial with an inert gas like nitrogen or argon before sealing. |
| Incorrect pH of the Solution | The stability of a compound can be pH-dependent. Ensure the pH of your solvent or buffer is within a suitable range for your experiment and for the stability of the compound. |
Problem: I see precipitation in my this compound solution after thawing.
| Potential Cause | Recommended Action |
| Exceeded Solubility Limit | Ensure the concentration of your solution does not exceed the solubility limit of this compound in the chosen solvent. |
| Temperature Effects | Some compounds are less soluble at lower temperatures. Gently warm the solution to room temperature and vortex to redissolve the precipitate before use. Ensure the solution is clear before adding it to your experiment. |
| Solvent Evaporation | If the vial was not sealed properly, solvent evaporation could increase the concentration and lead to precipitation. Use vials with secure caps. |
Experimental Protocols & Visual Guides
Protocol for Preparation and Storage of this compound Stock Solution
-
Weighing: Carefully weigh the desired amount of this compound powder in a sterile environment.
-
Dissolution: Add the appropriate volume of sterile water or your chosen solvent to achieve the desired stock concentration (e.g., 10 mM).
-
Vortexing: Gently vortex the solution until the compound is completely dissolved.
-
Aliquoting: Dispense the stock solution into single-use, sterile microcentrifuge tubes.
-
Storage: Store the aliquots at -80°C for up to 6 months.
Below is a workflow diagram illustrating the recommended procedure for preparing and storing this compound solutions.
Workflow for preparing and storing this compound stock solutions.
The following diagram illustrates the logical steps for troubleshooting common issues with this compound solutions.
Troubleshooting logic for this compound solution issues.
References
Technical Support Center: Optimizing BYK 191023 Concentration for Cell-Based Assays
Welcome to the technical support center for the novel compound BYK 191023. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the concentration of this compound for your cell-based assays. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in a new cell-based assay?
A1: For a novel compound like this compound where the effective concentration is unknown, it is recommended to start with a wide concentration range to determine its potency. A preliminary study using a broad range of concentrations, for example, from 1 nM to 100 µM with 10-fold dilutions, is a good starting point.[1] This initial screen will help identify an approximate effective concentration range, which can then be narrowed down in subsequent experiments for more precise dose-response analysis.
Q2: How can I determine if this compound is cytotoxic to my cells?
A2: Cytotoxicity can be assessed using various cell viability assays such as MTT, MTS, or resazurin-based assays like AlamarBlue. These assays measure metabolic activity, which is an indicator of cell health. It is crucial to perform a cytotoxicity assay to distinguish between a specific intended effect of this compound and a general toxic effect on the cells.[2][3] A standard approach is to treat your cells with a range of this compound concentrations for a relevant period (e.g., 24, 48, or 72 hours) and then perform the viability assay.
Q3: What should I do if I observe precipitation of this compound in my culture medium?
A3: Compound precipitation can lead to inaccurate and inconsistent results.[4] To address this, first, ensure that the final concentration of the solvent (e.g., DMSO) used to dissolve this compound is not exceeding a level that is toxic to your cells (typically <0.5%). If precipitation is still observed, you can try warming the media to 37°C and vortexing to aid dissolution.[5][6] It is also advisable to perform a solubility test of this compound in your specific cell culture medium.[4][6] If solubility remains an issue, consider using a different solvent or a formulation approach to enhance solubility.[7]
Q4: My dose-response curve for this compound is not sigmoidal. What could be the reason?
A4: A non-sigmoidal dose-response curve can be due to several factors.[8] High concentrations of the compound may lead to off-target effects or cytotoxicity, causing a hook effect or a steep drop-off in the response.[2] Conversely, if the concentrations tested are too low, you may only be observing the bottom plateau of the curve. It is also possible that the compound has a narrow therapeutic window. To troubleshoot this, expand the concentration range tested and ensure that you have enough data points to define the top and bottom plateaus of the curve.[8]
Q5: How does serum in the culture medium affect the activity of this compound?
A5: Serum proteins, such as albumin, can bind to small molecules, which may reduce the effective concentration of this compound available to interact with the cells.[9] This can lead to a rightward shift in the dose-response curve (higher EC50/IC50). The impact of serum can vary between different compounds and cell types.[10] It is recommended to perform initial optimization experiments at the serum concentration you intend to use for your definitive assays. If you suspect significant protein binding, you can compare the activity of this compound in low-serum or serum-free media, if your cells can tolerate these conditions.[11]
Troubleshooting Guides
Issue 1: High Background Signal in Viability or Reporter Assays
High background signal can mask the true effect of this compound.
Potential Causes and Solutions:
| Cause | Solution |
| Compound Interference | This compound might directly react with the assay reagent (e.g., resazurin in AlamarBlue). To test for this, incubate this compound with the assay reagent in cell-free media. If interference is detected, consider removing the compound-containing media before adding the assay reagent.[12][13][14][15] |
| Reagent Breakdown | Some assay reagents are light-sensitive. Ensure proper storage and handling of reagents like AlamarBlue to prevent degradation, which can lead to high background fluorescence.[5] |
| Media Components | Phenol red in culture media can contribute to autofluorescence. For fluorescent assays, consider using phenol red-free media to reduce background.[16] |
| Contamination | Microbial contamination can lead to high metabolic activity, resulting in a false high signal. Regularly check your cell cultures for contamination. |
Issue 2: Inconsistent or Irreproducible Results
Potential Causes and Solutions:
| Cause | Solution |
| Pipetting Errors | Inaccurate pipetting is a major source of variability. Ensure your pipettes are calibrated and use proper pipetting techniques to ensure consistent volumes.[5][17] |
| Uneven Cell Seeding | An uneven distribution of cells across the plate will lead to variable results. Ensure your cell suspension is homogenous before and during seeding.[17] |
| Edge Effects | Wells on the edge of a microplate are prone to evaporation, which can concentrate the compound and affect cell growth. To mitigate this, avoid using the outer wells or fill them with sterile PBS or media.[17] |
| Compound Instability | This compound may be unstable in the culture medium over the course of the experiment. The stability can be assessed by incubating the compound in media for the duration of the assay and then measuring its concentration, for example, by LC-MS/MS.[4] |
Experimental Protocols
Protocol 1: Determining the Cytotoxicity of this compound using AlamarBlue Assay
This protocol outlines the steps to assess the cytotoxic effect of this compound on a chosen cell line.
Materials:
-
Adherent cells of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well clear-bottom black plates
-
AlamarBlue reagent
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a pre-optimized density and allow them to adhere overnight.[17]
-
Compound Preparation: Prepare a serial dilution of this compound in complete culture medium. A common approach is to prepare 2x concentrated solutions of the final desired concentrations.[1]
-
Cell Treatment: Remove the old medium from the cells and add the this compound dilutions to the respective wells. Include vehicle control (medium with the same concentration of DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) in a cell culture incubator.
-
AlamarBlue Addition: On the day of the readout, prepare a 10% (v/v) AlamarBlue solution in culture medium.[13] Remove the drug-containing medium from the wells and add 100 µL of the AlamarBlue solution to each well.[13]
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C, protected from light. The incubation time may need to be optimized.[5]
-
Fluorescence Measurement: Measure the fluorescence at an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm using a fluorescence plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
Protocol 2: Dose-Response Curve for this compound in a Functional Assay
This protocol describes a general workflow for generating a dose-response curve to determine the EC50 or IC50 of this compound in a functional cell-based assay.
Procedure:
-
Assay Setup: Prepare your cell-based assay in a suitable microplate format (e.g., 96- or 384-well). This could be a reporter gene assay, a proliferation assay, or any other functional readout.
-
Compound Dilution Series: Prepare a serial dilution of this compound. It is recommended to use at least 8-10 concentrations to adequately define the dose-response curve.[8] A 3-fold or 5-fold dilution series is common.
-
Cell Treatment: Add the compound dilutions to the cells. Remember to include appropriate controls (positive, negative, and vehicle).
-
Incubation: Incubate the cells for a predetermined time required for the biological response to occur.
-
Assay Readout: Perform the assay readout according to the specific protocol for your functional assay (e.g., measure luminescence, fluorescence, or absorbance).
-
Data Analysis:
-
Normalize the data to the controls. For an inhibitor, the response of the vehicle control is typically set to 100% and the response of a known maximal inhibitor is set to 0%.
-
Plot the normalized response versus the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic (4PL) non-linear regression model to obtain the EC50 or IC50 value, as well as the Hill slope and the top and bottom plateaus of the curve.[8]
-
Visualizations
Caption: Workflow for optimizing this compound concentration.
Caption: Troubleshooting guide for inconsistent results.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. bioagilytix.com [bioagilytix.com]
- 4. researchgate.net [researchgate.net]
- 5. Cell Viability, Proliferation, Cryopreservation, and Apoptosis Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 7. mdpi.com [mdpi.com]
- 8. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
- 9. Quantification of Binding of Small Molecules to Native Proteins Overexpressed in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Screening in serum-derived medium reveals differential response to compounds targeting metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | A novel proliferation synergy factor cocktail maintains proliferation and improves transfection efficiency in muscle cells and fibroblasts under low-serum conditions [frontiersin.org]
- 12. Alamar Blue assay optimization to minimize drug interference and inter-assay viability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. biorxiv.org [biorxiv.org]
- 16. selectscience.net [selectscience.net]
- 17. biocompare.com [biocompare.com]
Technical Support Center: Troubleshooting Off-Target Effects of BYK 191023
This technical support center is designed for researchers, scientists, and drug development professionals using BYK 191023, a potent and selective inhibitor of inducible nitric oxide synthase (iNOS). Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am not observing the expected inhibitory effect of this compound on iNOS activity. What are the possible reasons?
A1: Several factors could contribute to a lack of inhibitory effect. Consider the following troubleshooting steps:
-
Compound Integrity and Storage: Ensure your this compound stock solution is properly prepared and stored. It is recommended to aliquot and store solutions at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1]
-
Inhibitor Concentration: The concentration of this compound may be too low. Perform a dose-response experiment to determine the IC50 in your specific assay system. The reported IC50 for iNOS is approximately 86 nM.[2][3][4]
-
Presence of NADPH: this compound's irreversible inhibitory activity is dependent on the presence of NADPH.[5] In its absence, the inhibition is reversible and competitive with L-arginine.[5] Ensure that your assay buffer contains an adequate concentration of NADPH.
-
Substrate Concentration: As this compound is an L-arginine competitive inhibitor, high concentrations of L-arginine in your assay can compete with the inhibitor and reduce its apparent potency.[3][4]
-
Enzyme Activity: Confirm that the iNOS enzyme in your assay is active and that the assay conditions are optimal.
Q2: I am observing unexpected effects in my cellular model that I suspect are off-target effects. How can I investigate this?
A2: While this compound is highly selective for iNOS, it can inhibit neuronal NOS (nNOS) and endothelial NOS (eNOS) at higher concentrations.[2][3]
-
Dose-Response Analysis: Conduct a careful dose-response study. Off-target effects are more likely to occur at higher concentrations. Compare the concentration at which you observe the unexpected phenotype with the IC50 values for iNOS, nNOS, and eNOS.
-
Use of Control Inhibitors: Employ other selective iNOS inhibitors with different chemical scaffolds to see if they replicate the observed phenotype. This can help distinguish between a true iNOS-mediated effect and a potential off-target effect of this compound's chemical structure.
-
Cell Line Characterization: Ensure your cell line expresses iNOS and that the observed baseline activity is indeed from this isoform.
Q3: My results with this compound are inconsistent between experiments. What could be the cause?
A3: Inconsistent results can stem from variability in experimental setup and execution.
-
Compound Handling: As mentioned, ensure consistent preparation and storage of this compound.[1]
-
Assay Conditions: Maintain consistent concentrations of all reagents, including the enzyme, substrate (L-arginine), and co-factors (like NADPH), across all experiments.
-
Cell Culture Conditions: For cellular assays, variations in cell density, passage number, and stimulation conditions (e.g., with LPS to induce iNOS expression) can lead to inconsistent results.
Data Presentation
Table 1: Inhibitory Potency of this compound against NOS Isoforms
| Target | IC50 |
| Inducible NOS (iNOS) | 86 nM |
| Neuronal NOS (nNOS) | 17 µM |
| Endothelial NOS (eNOS) | 162 µM |
This data is compiled from multiple sources.[2][3][4]
Experimental Protocols
Protocol: In Vitro Nitric Oxide Synthase (NOS) Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound on NOS isoforms.
-
Reagent Preparation:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Prepare a reaction buffer containing L-arginine, NADPH, and other necessary co-factors (e.g., tetrahydrobiopterin, calmodulin for eNOS and nNOS).
-
Prepare a solution of the purified NOS enzyme (iNOS, nNOS, or eNOS).
-
-
Assay Procedure:
-
Add the reaction buffer to the wells of a microplate.
-
Add serial dilutions of this compound or vehicle control to the wells.
-
Initiate the reaction by adding the NOS enzyme.
-
Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a specific period.
-
-
Detection:
-
Measure the production of nitric oxide (NO) using a suitable method, such as the Griess assay, which detects nitrite, a stable breakdown product of NO.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable equation to determine the IC50 value.
-
Mandatory Visualization
Caption: On-target and potential off-target pathways of this compound.
Caption: Troubleshooting workflow for unexpected results with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Nitric Oxide Synthase (NOS) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. | BioWorld [bioworld.com]
- 5. BYK191023 (2-[2-(4-methoxy-pyridin-2-yl)-ethyl]-3h-imidazo[4,5-b]pyridine) is an NADPH- and time-dependent irreversible inhibitor of inducible nitric-oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Confirming iNOS Inhibition by BYK 191023
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on confirming the inhibition of inducible nitric oxide synthase (iNOS) by the selective inhibitor BYK 191023.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it inhibit iNOS?
This compound is a highly selective and potent inhibitor of inducible nitric oxide synthase (iNOS).[1][2][3] It functions as an L-arginine competitive inhibitor.[1][4][5] Notably, its mechanism is NADPH- and time-dependent, leading to the irreversible inactivation of the iNOS enzyme.[6] This irreversible inhibition is primarily caused by the loss of the heme group from the enzyme.[6]
Q2: How selective is this compound for iNOS over other NOS isoforms?
This compound exhibits high selectivity for iNOS. Comparative IC50 values demonstrate this specificity:
| NOS Isoform | Human IC50 |
| iNOS | 86 nM[1][2][4] |
| nNOS | 17 µM[1][2][4] |
| eNOS | 162 µM[1][2][4] |
Q3: What are the key experimental approaches to confirm iNOS inhibition by this compound?
To confirm iNOS inhibition, a multi-faceted approach is recommended, including:
-
Measurement of Nitric Oxide (NO) Production: Quantifying the end products of NO metabolism, nitrite and nitrate, is a primary method.
-
Direct iNOS Enzyme Activity Assays: These assays directly measure the catalytic activity of iNOS in cell lysates or with purified enzyme.
-
Western Blot Analysis: This technique assesses the protein expression levels of iNOS.
-
Quantitative RT-PCR: This method determines the mRNA expression levels of iNOS to understand if the inhibitor affects transcription.
Troubleshooting Guides
Issue 1: The Griess assay shows no reduction in nitrite levels after treatment with this compound.
-
Possible Cause 1: Inadequate Cell Stimulation. iNOS is an inducible enzyme and requires stimulation to be expressed.
-
Solution: Ensure that your cell line (e.g., RAW 264.7 macrophages) is properly stimulated to express iNOS.[7] Common stimulants include lipopolysaccharide (LPS) and interferon-gamma (IFN-γ).[8] The optimal concentration and incubation time for these stimulants should be determined for your specific cell type.
-
-
Possible Cause 2: Insufficient L-arginine. L-arginine is the substrate for iNOS.
-
Solution: Ensure that the cell culture medium contains an adequate concentration of L-arginine.[9] Supplementation may be necessary.
-
-
Possible Cause 3: Inaccurate Nitrite Measurement. The Griess assay only measures nitrite. NO also oxidizes to nitrate.
-
Solution: For a more accurate assessment of total NO production, incorporate a nitrate reductase step to convert nitrate to nitrite before performing the Griess assay.[10]
-
-
Possible Cause 4: Incorrect this compound Concentration or Incubation Time.
-
Solution: Perform a dose-response experiment to determine the optimal concentration of this compound for your experimental system. Remember that this compound's inhibitory action is time-dependent.[6]
-
Issue 2: How can I distinguish between direct enzyme inhibition and reduced iNOS protein expression?
-
Solution: A combination of a direct enzyme activity assay and Western blotting is required.
-
Direct iNOS Activity Assay: Treat stimulated cells with this compound. Prepare cell lysates and measure iNOS activity. A decrease in activity suggests direct inhibition.
-
Western Blot: Run parallel samples from the same experiment on a Western blot and probe for iNOS protein. If iNOS protein levels are unchanged while activity is reduced, this confirms direct inhibition. If protein levels are also decreased, it suggests an additional effect on iNOS expression or stability.[8][11]
-
Experimental Protocols
Protocol 1: Measurement of Nitrite/Nitrate Production (Griess Assay)
-
Cell Culture and Treatment:
-
Plate cells (e.g., RAW 264.7 macrophages) in a 96-well plate.
-
Stimulate cells with LPS (e.g., 1 µg/mL) and IFN-γ (e.g., 10 ng/mL) to induce iNOS expression.
-
Concurrently, treat the cells with various concentrations of this compound and a vehicle control.
-
Incubate for the desired period (e.g., 18-24 hours).
-
-
Sample Collection:
-
Collect the cell culture supernatant.
-
-
Nitrate Reduction (Optional but Recommended):
-
Add nitrate reductase and its cofactor (e.g., NADPH) to the supernatant.
-
Incubate according to the manufacturer's instructions to convert nitrate to nitrite.
-
-
Griess Reaction:
-
Add Griess Reagent I (e.g., sulfanilamide in acidic solution) to the supernatant.
-
Incubate for 5-10 minutes at room temperature, protected from light.
-
Add Griess Reagent II (e.g., N-(1-naphthyl)ethylenediamine) to the supernatant.
-
Incubate for 5-10 minutes at room temperature, protected from light.
-
-
Measurement:
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Quantification:
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Calculate the nitrite concentration in your samples based on the standard curve.
-
Protocol 2: Western Blot for iNOS Protein Expression
-
Cell Lysis:
-
After treatment as described above, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease inhibitors.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific for iNOS overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Also, probe for a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Visualizations
Caption: iNOS induction and inhibition pathway.
Caption: Experimental workflow for confirming iNOS inhibition.
References
- 1. | BioWorld [bioworld.com]
- 2. Nitric Oxide Synthase (NOS) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 3. BYK191023 Datasheet DC Chemicals [dcchemicals.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. BYK191023 (2-[2-(4-methoxy-pyridin-2-yl)-ethyl]-3h-imidazo[4,5-b]pyridine) is an NADPH- and time-dependent irreversible inhibitor of inducible nitric-oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inducible Nitric Oxide Synthase: Regulation, Structure, and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms of suppression of inducible nitric oxide synthase (iNOS) expression in RAW 264.7 cells by andrographolide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Nitric Oxide Synthase | Nitric Oxide Assay | Oxford Biomedical Research [oxfordbiomed.com]
- 11. Inhibition of inducible nitric oxide synthase and cyclooxygenase-2 in lipopolysaccharide-stimulated RAW264.7 cells by carboxybutyrylated glucosamine takes place via down-regulation of mitogen-activated protein kinase-mediated nuclear factor-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Poor Bioavailability of BYK 191023 In Vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the in vivo bioavailability of BYK 191023, a selective inhibitor of inducible nitric oxide synthase (iNOS).
Troubleshooting Guide
Issue 1: Lower than expected plasma concentrations of this compound in preclinical species.
Possible Causes and Solutions:
| Possible Cause | Suggested Troubleshooting Steps | Rationale |
| Poor aqueous solubility | 1. Particle Size Reduction: Employ micronization or nanomilling techniques to increase the surface area of the drug particles. 2. Formulation with Solubilizing Agents: Utilize surfactants, co-solvents, or complexing agents like cyclodextrins in the formulation. 3. Amorphous Solid Dispersions: Prepare solid dispersions of this compound in a hydrophilic polymer matrix using techniques like spray drying or hot-melt extrusion. | Increasing the dissolution rate is a key factor in improving oral absorption for poorly soluble compounds.[1][2] Amorphous forms are typically more soluble than their crystalline counterparts.[3] |
| Low membrane permeability | 1. Prodrug Approach: Synthesize a more lipophilic prodrug of this compound that can be enzymatically cleaved to the active compound in vivo. 2. Use of Permeation Enhancers: Include excipients in the formulation that can transiently increase the permeability of the intestinal epithelium. | Enhancing the ability of the drug to cross the lipid bilayers of the intestinal cells can significantly improve absorption.[4][5] |
| First-pass metabolism | 1. Route of Administration: Consider alternative routes of administration that bypass the liver, such as intravenous, transdermal, or subcutaneous injection, to determine the extent of first-pass metabolism. 2. Co-administration with Metabolic Inhibitors: In preclinical studies, co-administer this compound with known inhibitors of relevant metabolic enzymes (e.g., cytochrome P450 inhibitors) to assess the impact on bioavailability. | A significant difference in bioavailability between oral and IV administration can indicate extensive first-pass metabolism.[4] |
| Efflux by transporters | 1. In Vitro Transporter Assays: Use cell-based assays (e.g., Caco-2 cells) to determine if this compound is a substrate for efflux transporters like P-glycoprotein (P-gp). 2. Co-administration with Efflux Inhibitors: In preclinical models, co-administer this compound with known inhibitors of relevant efflux transporters. | Efflux transporters can actively pump drugs out of intestinal cells back into the lumen, reducing net absorption.[6] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and highly selective inhibitor of inducible nitric oxide synthase (iNOS).[7][8][9] It acts as an L-arginine competitive inhibitor.[8][9] The inhibition of iNOS by this compound is NADPH- and time-dependent, leading to irreversible inactivation of the enzyme, which is associated with the loss of heme from iNOS.[10]
Q2: What are the known in vivo effects of this compound?
A2: In vivo studies in rat models of lipopolysaccharide (LPS)-induced systemic inflammation have shown that this compound can dose-dependently suppress the increase in plasma nitrate/nitrite levels.[7][8] It has also been shown to prevent the decrease in mean arterial blood pressure in endotoxemic rats, demonstrating its potential in preventing inflammation-induced hypotension.[8]
Q3: My in vivo study with oral administration of this compound resulted in high variability in plasma concentrations between subjects. What could be the cause?
A3: High inter-subject variability is often linked to poor and variable oral absorption. This can be due to factors such as low aqueous solubility, food effects, or variable gastrointestinal motility and pH. To address this, consider formulating this compound using techniques that improve solubility and dissolution, such as lipid-based formulations (e.g., Self-Emulsifying Drug Delivery Systems - SEDDS) or amorphous solid dispersions.[3][6][11][12]
Q4: How can I improve the oral bioavailability of this compound for my animal studies?
A4: Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble compounds like this compound:
-
Lipid-Based Formulations: Formulations such as SEDDS, SMEDDS (Self-Microemulsifying Drug Delivery Systems), or lipid nanoparticles can improve solubilization and facilitate lymphatic transport.[3][11][12]
-
Nanosuspensions: Reducing the particle size to the nanometer range can significantly increase the dissolution rate.[3][4]
-
Solid Dispersions: Dispersing this compound in a hydrophilic carrier can maintain the drug in a more soluble, amorphous state.[3]
Q5: Are there any suggested experimental protocols to evaluate the bioavailability of different this compound formulations?
A5: A standard approach involves a pharmacokinetic study in a relevant animal model (e.g., rat, mouse). A crossover study design is often preferred. Below is a general protocol outline:
Experimental Protocol: Comparative Oral Bioavailability Study in Rats
-
Animal Model: Male Sprague-Dawley rats (n=6-8 per group), fasted overnight.
-
Formulations:
-
Group 1: this compound in a simple suspension (e.g., 0.5% carboxymethylcellulose).
-
Group 2: Novel formulation of this compound (e.g., SEDDS, nanosuspension).
-
Group 3 (Optional): Intravenous administration of this compound to determine absolute bioavailability.
-
-
Dosing: Administer the formulations orally via gavage at a consistent dose.
-
Blood Sampling: Collect blood samples from the tail vein or jugular vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Plasma Analysis: Analyze the plasma concentrations of this compound using a validated analytical method (e.g., LC-MS/MS).
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve).
-
Data Comparison: Statistically compare the pharmacokinetic parameters between the different formulation groups.
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound Formulations in Rats (Example Data)
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (0-t) (ng*hr/mL) | Relative Bioavailability (%) |
| Suspension | 10 | Enter your data | Enter your data | Enter your data | 100 (Reference) |
| SEDDS | 10 | Enter your data | Enter your data | Enter your data | Calculate |
| Nanosuspension | 10 | Enter your data | Enter your data | Enter your data | Calculate |
Visualizations
Signaling Pathway
Caption: Inhibition of the iNOS pathway by this compound.
Experimental Workflow
Caption: Workflow for comparative bioavailability studies.
Logical Relationship
Caption: Key factors contributing to poor bioavailability.
References
- 1. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Problem dissolved? – ensuring improved bioavailability - World Pharmaceutical Frontiers [worldpharmaceuticals.net]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. How to improve the bioavailability of a drug? [synapse.patsnap.com]
- 5. mdpi.com [mdpi.com]
- 6. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. | BioWorld [bioworld.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. BYK191023 (2-[2-(4-methoxy-pyridin-2-yl)-ethyl]-3h-imidazo[4,5-b]pyridine) is an NADPH- and time-dependent irreversible inhibitor of inducible nitric-oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. upm-inc.com [upm-inc.com]
- 12. Formulation strategies to improve the bioavailability of poorly absorbed drugs with special emphasis on self-emulsifying systems - PubMed [pubmed.ncbi.nlm.nih.gov]
minimizing toxicity of BYK 191023 in animal studies
Technical Support Center: BYK 191023
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide answers to frequently asked questions and troubleshooting advice for minimizing potential toxicity during in-vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and highly selective, L-arginine competitive inhibitor of inducible nitric-oxide synthase (iNOS).[1][2] Its primary function is to block the excessive production of nitric oxide (NO) associated with inflammatory conditions, without significantly affecting the neuronal (nNOS) or endothelial (eNOS) isoforms at therapeutic concentrations.[1][2] This selectivity is crucial for avoiding side effects like hypertension that can be caused by non-selective NOS inhibitors.[1]
Q2: Is this compound considered a hazardous substance?
A2: According to the Safety Data Sheet (SDS) for this compound dihydrochloride (CAS No. 1216722-25-6), the substance is not classified as hazardous.[3] However, this classification applies to handling the raw material. In experimental animal studies, dose, formulation, and administration route can significantly influence physiological outcomes and potential toxicity. Researchers should always follow good laboratory practices.
Q3: What are the reported findings on the toxicity of this compound?
A3: In-vitro studies have shown that this compound does not affect cell viability or cause toxicity in hepatocytes.[1] In-vivo studies in rat models of lipopolysaccharide (LPS)-induced inflammation showed that this compound did not affect the mean arterial blood pressure in healthy (non-septic) animals, indicating its effects are specific to the pathological state of endotoxemia.[1][4] While this suggests a good safety profile, these findings do not preclude the possibility of toxicity at higher doses or in different experimental models.
Q4: My animals are showing unexpected adverse effects. What should I check first?
A4: If you observe unexpected adverse events such as lethargy, distress, or mortality, consider the following troubleshooting steps:
-
Verify Dosage: Double-check all calculations for dose preparation and administration volume. Small errors can lead to significant overdosing, especially in small animals.
-
Vehicle Toxicity: Ensure the vehicle used to dissolve this compound is well-tolerated at the administered volume and concentration. Conduct a vehicle-only control group study to rule out vehicle-induced toxicity.
-
Administration Procedure: Improper administration (e.g., esophageal rupture during gavage, incorrect injection placement) can cause severe complications. Ensure all personnel are properly trained. For rodents, oral gavage volumes should typically not exceed 1 ml/100 g body weight.[5]
-
Underlying Model Pathology: The animal model itself (e.g., severe sepsis induced by LPS) can cause high morbidity or mortality. It is critical to differentiate between toxicity from the compound and the expected outcome of the disease model.
-
Contamination: Rule out any potential contamination of the compound, vehicle, or laboratory equipment.
Q5: How do I establish a safe and effective dose for my animal study?
A5: A dose-ranging or Maximum Tolerated Dose (MTD) study is recommended. This involves administering escalating doses of this compound to different groups of animals to identify the dose that produces the desired pharmacological effect without causing unacceptable toxicity. Key considerations include:
-
Start with a low dose: Begin with a dose based on the reported effective dose (ED50) from existing literature if available. For this compound in a rat LPS model, an ED50 of 14.9 µmol/kg/h via continuous intravenous infusion has been reported.[1][4]
-
Observe clinical signs: Monitor animals closely for signs of toxicity, such as changes in weight, behavior, food/water intake, and physical appearance.[5]
-
Analyze key markers: Collect blood and tissue samples to analyze hematology, clinical chemistry, and histopathology to identify any target organ toxicity.[5][6]
Data & Protocols
Quantitative Data Summary
The following tables summarize key quantitative data reported for this compound.
Table 1: In-Vitro Inhibitory Potency of this compound
| Enzyme Isoform | IC50 Value |
| Inducible NOS (iNOS) | 86 nM |
| Neuronal NOS (nNOS) | 17 µM |
| Endothelial NOS (eNOS) | 162 µM |
| (Source: Molecular Pharmacology, 2006)[1][2] |
Table 2: In-Vivo Efficacy in a Rat LPS Model
| Parameter | Method | Dose | Result |
| Inhibition of Plasma Nitrite/Nitrate | Continuous i.v. infusion | ED50: 14.9 µmol/kg/h | Dose-dependent reduction |
| Prevention of Hypotension | Continuous i.v. infusion | 50 µmol/kg/h | Completely prevented the decrease in mean arterial blood pressure |
| (Source: Journal of Pharmacology and Experimental Therapeutics, 2005)[1][4] |
Experimental Protocol: Dose-Ranging & Toxicity Evaluation
This is a generalized protocol for assessing the toxicity of this compound in a rodent model.
-
Animal Model: Select a relevant species and strain (e.g., Sprague-Dawley rats). Use equal numbers of males and females (n=5 per sex per group is a common starting point for acute studies).[5][6]
-
Acclimatization: Allow animals to acclimate to the facility for at least one week before the experiment.
-
Group Allocation:
-
Group 1: Vehicle control
-
Group 2: Low Dose this compound
-
Group 3: Mid Dose this compound
-
Group 4: High Dose this compound
-
-
Compound Preparation: Prepare a stock solution of this compound in a suitable, non-toxic vehicle. Make fresh dilutions for each dose level on the day of administration.
-
Administration: Administer the compound via the intended experimental route (e.g., intravenous infusion, oral gavage).
-
Monitoring & Observations:
-
Clinical Signs: Observe animals at least twice daily for signs of morbidity, mortality, and general toxicity.[5]
-
Body Weight: Record body weight just before dosing and at regular intervals throughout the study.
-
Feed/Water Consumption: Monitor and record consumption where feasible.
-
-
Terminal Procedures (e.g., at 14 days for acute study):
-
Blood Collection: Collect blood samples for hematology and clinical chemistry analysis.
-
Necropsy: Perform a gross pathological examination of all animals.
-
Histopathology: Collect and preserve key organs (e.g., liver, kidneys, spleen, heart, lungs) for microscopic examination.[6]
-
-
Data Analysis: Analyze all data to identify any dose-dependent toxic effects and establish the Maximum Tolerated Dose (MTD).
Visualizations
Signaling Pathway
Caption: Mechanism of action for this compound in the iNOS pathway.
Experimental Workflow
Caption: Workflow for a dose-finding and toxicity evaluation study.
Troubleshooting Logic
Caption: Decision tree for troubleshooting adverse events in animal studies.
References
dealing with batch-to-batch variability of BYK 191023
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BYK 191023 dihydrochloride, a potent and selective inhibitor of inducible nitric oxide synthase (iNOS). Batch-to-batch variability can be a concern in research, and this guide is designed to help you identify and address potential issues to ensure the consistency and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound dihydrochloride and what is its mechanism of action?
This compound dihydrochloride is a potent and highly selective inhibitor of the inducible nitric oxide synthase (iNOS) enzyme.[1] It acts as an L-arginine competitive inhibitor, meaning it competes with the natural substrate of iNOS to block the production of nitric oxide (NO).[2] This inhibition is also NADPH- and time-dependent. Due to its high selectivity for iNOS over endothelial NOS (eNOS) and neuronal NOS (nNOS), it is a valuable tool for studying the specific roles of iNOS in various physiological and pathological processes.[1]
Q2: What are the typical purity specifications for this compound dihydrochloride?
Reputable suppliers provide a Certificate of Analysis (CoA) with each batch. Typically, the purity of this compound dihydrochloride is ≥98% as determined by High-Performance Liquid Chromatography (HPLC).[3][4][5] It is crucial to review the CoA for each new batch to confirm its purity and other quality control parameters.
Q3: How should I store this compound dihydrochloride solid and in solution?
For long-term storage, the solid form of this compound dihydrochloride should be stored at +4°C. Once dissolved, it is recommended to aliquot the stock solution into single-use vials and store them at -20°C or below for up to one month to avoid repeated freeze-thaw cycles.[6] For longer-term storage of solutions, -80°C is recommended.
Q4: What is the solubility of this compound dihydrochloride?
This compound dihydrochloride is soluble in water up to 100 mM.[1] If you experience difficulty dissolving the compound, gentle warming in a 45-60°C water bath or sonication can be helpful.[6]
Troubleshooting Guide
Batch-to-batch variability in a chemical compound like this compound can manifest as inconsistent experimental outcomes. This guide will help you troubleshoot common issues.
Issue 1: Reduced or No Inhibitory Effect Observed
Possible Causes:
-
Degraded Compound: Improper storage or handling of a previous or current batch may have led to degradation.
-
Lower Purity of New Batch: The new batch may have a lower purity than previous batches, resulting in a lower effective concentration.
-
Inaccurate Concentration: Errors in weighing the compound or in serial dilutions.
-
Insolubility Issues: The compound may not have fully dissolved, leading to a lower actual concentration in your experiment.
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that both the solid compound and stock solutions have been stored according to the manufacturer's recommendations.
-
Review the Certificate of Analysis (CoA): Compare the purity value on the CoA of the current batch with that of previous batches. A significant difference may require an adjustment in the concentration used.
-
Prepare Fresh Stock Solutions: If the current stock solution is old or has been subjected to multiple freeze-thaw cycles, prepare a fresh solution from the solid compound.
-
Confirm Solubility: When preparing the stock solution, ensure the compound is fully dissolved. Visual inspection for any particulate matter is essential.
-
Perform a Dose-Response Curve: To empirically determine the potency of the new batch, run a dose-response experiment to calculate the IC50 value and compare it to expected values or results from previous batches.
Issue 2: Increased Off-Target Effects or Cellular Toxicity
Possible Causes:
-
Presence of Impurities: A new batch may contain impurities that are absent or present at lower levels in previous batches.
-
Solvent Effects: The solvent used to dissolve the compound may be contributing to toxicity at the concentrations used.
-
Compound Precipitation: At higher concentrations, the compound may precipitate out of solution in the cell culture medium, leading to non-specific effects.
Troubleshooting Steps:
-
Examine the CoA for Impurity Profile: While detailed impurity profiles are not always provided, significant differences in the chromatogram (if available) could indicate the presence of new impurities.
-
Run a Vehicle Control: Always include a vehicle control (the solvent used to dissolve this compound) in your experiments to rule out solvent-induced toxicity.
-
Assess Solubility in Experimental Medium: Check for any signs of precipitation when the compound is added to your cell culture medium or assay buffer. If precipitation is observed, consider lowering the final concentration or using a different solvent system if compatible with your experimental setup.
-
Perform a Cytotoxicity Assay: To determine the toxic concentration of the new batch, run a standard cytotoxicity assay (e.g., MTT or LDH assay) with a range of concentrations.
Quantitative Data Summary
The following tables summarize typical data you might find on a Certificate of Analysis for different batches of this compound dihydrochloride. These are representative examples to illustrate potential, albeit usually minor, batch-to-batch variations.
Table 1: Batch Comparison of Physical and Chemical Properties
| Parameter | Batch A | Batch B | Batch C |
| Appearance | Off-white solid | Off-white solid | Light yellow solid |
| Purity (HPLC) | 99.8%[6] | 99.2% | >98.00%[5] |
| Molecular Weight | 327.21 | 327.21 | 327.21 |
| Solubility (in Water) | to 100 mM | to 100 mM | to 100 mM |
Table 2: Representative Biological Activity Data
| Parameter | Expected Range | Batch A (Observed) | Batch B (Observed) |
| iNOS IC50 | 80 - 100 nM | 86 nM | 95 nM |
| nNOS IC50 | 15 - 20 µM | 17 µM | 18.5 µM |
| eNOS IC50 | 150 - 170 µM | 162 µM | 165 µM |
Experimental Protocols
Protocol 1: Preparation of this compound Dihydrochloride Stock Solution
Objective: To prepare a stable, concentrated stock solution for use in experiments.
Materials:
-
This compound dihydrochloride (solid)
-
Sterile, nuclease-free water or DMSO
-
Sterile, polypropylene microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Allow the vial of solid this compound dihydrochloride to equilibrate to room temperature before opening.
-
Weigh the desired amount of the compound using a calibrated analytical balance in a chemical fume hood.
-
Add the appropriate volume of sterile water or DMSO to achieve the desired stock concentration (e.g., 10 mM or 100 mM).
-
Vortex the solution thoroughly until the solid is completely dissolved. If necessary, use a sonicator or gentle warming (45-60°C) to aid dissolution.
-
Visually inspect the solution to ensure there is no particulate matter.
-
Aliquot the stock solution into single-use, sterile polypropylene tubes.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Validation of iNOS Inhibition using the Griess Assay
Objective: To confirm the inhibitory activity of a new batch of this compound dihydrochloride by measuring nitrite production in stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
Complete DMEM medium (with 10% FBS)
-
Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ)
-
This compound dihydrochloride stock solution
-
Griess Reagent System
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound dihydrochloride in complete medium. Remove the old medium from the cells and add the different concentrations of the inhibitor. Include a "vehicle only" control.
-
Cell Stimulation: To induce iNOS expression, add LPS (1 µg/mL) and IFN-γ (10 ng/mL) to all wells except for the "unstimulated" control.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
Nitrite Measurement:
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Sulfanilamide solution (from the Griess Reagent kit) to each well and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of NED solution to each well and incubate for another 5-10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis: Calculate the concentration of nitrite in each sample using a sodium nitrite standard curve. Determine the IC50 value for this compound dihydrochloride by plotting the percentage of inhibition against the log of the inhibitor concentration.
Visualizations
Caption: Workflow for validating this compound activity.
Caption: Simplified iNOS signaling and inhibition pathway.
References
best practices for storing and handling BYK 191023
This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling BYK 191023, alongside troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experimentation.
Storage and Handling
Proper storage and handling of this compound are critical to maintain its stability and activity.
Storage of Solid Compound:
| Condition | Duration |
| -20°C Powder | 2 years |
Storage of Stock Solutions:
| Solvent | Storage Temperature | Duration |
| DMSO | -80°C | 6 months |
| DMSO | -20°C | 1 month |
Handling Recommendations:
-
Avoid inhalation of the powder.
-
Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.
-
Ensure adequate ventilation when handling the compound.
-
For reconstituted solutions, it is recommended to aliquot to avoid repeated freeze-thaw cycles.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of inducible nitric oxide synthase (iNOS). It acts as an L-arginine competitive inhibitor, meaning it competes with the natural substrate of the enzyme to block the production of nitric oxide (NO).
Q2: How selective is this compound for iNOS over other NOS isoforms?
A2: this compound exhibits high selectivity for iNOS. The table below summarizes its inhibitory activity (IC50 values) against the three main NOS isoforms.
| NOS Isoform | IC50 Value |
| iNOS (human) | 86 nM |
| nNOS (human) | 17,000 nM (17 µM) |
| eNOS (human) | 162,000 nM (162 µM) |
| iNOS (murine) | 95 nM |
Q3: What is the solubility of this compound?
A3: this compound is soluble in water up to 100 mM.
Q4: Is this compound considered a hazardous substance?
A4: According to the available safety data sheets, this compound is not classified as a hazardous substance. However, standard laboratory safety precautions should always be followed.
Troubleshooting Guide
This guide addresses potential issues that may arise during experiments using this compound.
Issue 1: Inconsistent or lower than expected iNOS inhibition.
-
Question: I am not observing the expected level of iNOS inhibition in my cell-based assay. What could be the reason?
-
Answer:
-
Improper Storage: Verify that the compound and its stock solutions have been stored at the recommended temperatures to prevent degradation.
-
Incorrect Concentration: Double-check the calculations for your working dilutions. Serial dilutions should be prepared accurately.
-
Cell Viability: High concentrations of any compound can be toxic to cells. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to ensure that the observed effect is due to iNOS inhibition and not cytotoxicity.
-
Assay Sensitivity: Ensure your assay for measuring NO production (e.g., Griess assay) is sensitive enough to detect changes at the inhibitor concentrations you are using.
-
L-arginine Concentration: As this compound is a competitive inhibitor, high concentrations of L-arginine in your cell culture medium could compete with the inhibitor and reduce its apparent potency.
-
Issue 2: High background signal in the nitric oxide detection assay.
-
Question: My control wells (without inhibitor) are showing a very high signal, making it difficult to assess the effect of this compound. What can I do?
-
Answer:
-
Phenol Red Interference: Some cell culture media contain phenol red, which can interfere with the colorimetric readings of the Griess assay. If possible, use a phenol red-free medium for your experiment.
-
Nitrite Contamination: Ensure that all your reagents and water are free from nitrite contamination.
-
Cell Density: Overly confluent cell cultures can lead to increased basal levels of NO production. Optimize your cell seeding density.
-
Issue 3: Precipitate formation upon adding this compound to the culture medium.
-
Question: I observed a precipitate in my culture wells after adding the this compound solution. What should I do?
-
Answer:
-
Solubility Limit: While this compound is soluble in water, its solubility in complex cell culture media may be different. Ensure that the final concentration of the solvent (e.g., DMSO) in your culture medium is low (typically <0.5%) and does not cause the compound to precipitate.
-
Pre-warming: Gently pre-warm the media and the inhibitor solution before mixing to improve solubility.
-
Experimental Protocols
Generalized Protocol for In Vitro iNOS Inhibition Assay using RAW 264.7 Macrophages:
-
Cell Seeding:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well.
-
Incubate overnight at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the appropriate cell culture medium.
-
Remove the old medium from the wells and replace it with the medium containing different concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest concentration of the inhibitor).
-
-
iNOS Induction:
-
To induce iNOS expression, treat the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Nitric Oxide Measurement (Griess Assay):
-
After the incubation period, collect the cell culture supernatant.
-
Add 50 µL of the supernatant to a new 96-well plate.
-
Add 50 µL of Griess Reagent I (e.g., 1% sulfanilamide in 5% phosphoric acid) to each well.
-
Incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent II (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well.
-
Incubate for another 5-10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Calculate the concentration of nitrite in each sample from the standard curve.
-
Determine the percentage of iNOS inhibition for each concentration of this compound compared to the LPS-stimulated vehicle control.
-
Visualizations
Validation & Comparative
A Comparative Analysis of BYK 191023 and Other Potent iNOS Inhibitors
In the landscape of inflammatory and autoimmune disease research, the selective inhibition of inducible nitric oxide synthase (iNOS) remains a critical therapeutic target. Overproduction of nitric oxide (NO) by iNOS is implicated in the pathophysiology of various conditions, including sepsis, arthritis, and neurodegenerative disorders. This guide provides a detailed comparison of BYK 191023, a notable iNOS inhibitor, with other well-established inhibitors: L-N6-(1-iminoethyl)lysine (L-NIL), 1400W, GW274150, and aminoguanidine. This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their performance based on available experimental data.
Quantitative Performance Comparison
The following table summarizes the key quantitative parameters for each iNOS inhibitor, providing a direct comparison of their potency and selectivity.
| Inhibitor | IC50 (iNOS) | IC50 (nNOS) | IC50 (eNOS) | Selectivity (nNOS/iNOS) | Selectivity (eNOS/iNOS) | In Vivo Efficacy (ED50) |
| This compound | 86 nM[1][2][3] | 17 µM[1][2][3] | 162 µM[1][2][3] | ~198-fold | ~1884-fold | 14.9 µmol/kg/h (rat, LPS-induced nitrite/nitrate reduction)[2] |
| L-NIL | 3.3 µM[1] | 92 µM[1] | - | ~28-fold[1] | - | - |
| 1400W | K_d_ ≤ 7 nM[4][5][6] | 2 µM[5][6] | 50 µM[5][6] | >285-fold | >7142-fold | - |
| GW274150 | K_d_ < 40 nM[3][7] | >80-fold selective[3][7] | >100-fold selective[3][7] | >80-fold | >100-fold | 3.8 mg/kg (mouse, oral, LPS-induced plasma NOx inhibition)[7] |
| Aminoguanidine | 2.1 µM (mouse iNOS)[8] | - | - | 10 to 100-fold less potent on constitutive NOS[9] | 10 to 100-fold less potent on constitutive NOS[9] | - |
Note: IC50 and K_d_ values can vary depending on the experimental conditions and the source of the enzyme (e.g., human, murine). The data presented here is for comparative purposes.
Mechanism of Action
This compound distinguishes itself as an L-arginine competitive inhibitor that acts irreversibly in the presence of NADPH.[7] This time-dependent inactivation of the enzyme is a key feature of its mechanism.[7] In contrast, other inhibitors like L-NIL and 1400W are also competitive with L-arginine but are generally considered reversible inhibitors.[6][10] GW274150 is also an arginine-competitive, NADPH-dependent inhibitor.[3][7]
Signaling Pathway of iNOS Induction and Inhibition
The induction of iNOS is a complex process triggered by pro-inflammatory stimuli such as lipopolysaccharide (LPS) and cytokines. These stimuli activate intracellular signaling cascades, leading to the transcription and translation of the iNOS enzyme. iNOS inhibitors, including this compound, act by competing with the natural substrate, L-arginine, at the catalytic site of the enzyme, thereby blocking the synthesis of nitric oxide.
Caption: iNOS induction pathway and mechanism of inhibition.
Experimental Protocols
In Vitro iNOS Activity Assay
This protocol outlines a general method for determining the inhibitory activity of compounds on iNOS.
Caption: Workflow for in vitro iNOS activity assay.
Detailed Steps:
-
Reagent Preparation: Prepare all reagents, including purified iNOS enzyme, L-arginine, NADPH, and assay buffer, and keep them on ice.
-
Inhibitor Preparation: Prepare serial dilutions of the test inhibitor (e.g., this compound) in the assay buffer.
-
Reaction Setup: In a microplate, add the iNOS enzyme, assay buffer, NADPH, and the test inhibitor at various concentrations. Include a control group without the inhibitor.
-
Pre-incubation: Pre-incubate the mixture for a defined period (e.g., 10 minutes) at 37°C to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Start the enzymatic reaction by adding L-arginine to all wells.
-
Incubation: Incubate the plate for a specific time (e.g., 30 minutes) at 37°C.
-
Reaction Termination: Stop the reaction by adding a suitable stop solution.
-
Product Measurement: Measure the amount of nitric oxide produced, typically by quantifying its stable end products, nitrite and nitrate, using the Griess reagent. Alternatively, the conversion of radiolabeled L-arginine to L-citrulline can be measured.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
In Vivo Lipopolysaccharide (LPS)-Induced Endotoxemia Model in Rats
This model is commonly used to evaluate the in vivo efficacy of iNOS inhibitors in a systemic inflammation setting.
References
- 1. L-N6-(1-iminoethyl)lysine: a selective inhibitor of inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Protocol to Perform Systemic Lipopolysacharide (LPS) Challenge in Rats [redalyc.org]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. BioKB - Publication [biokb.lcsb.uni.lu]
- 6. 1400W is a slow, tight binding, and highly selective inhibitor of inducible nitric-oxide synthase in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. GW274150 and GW273629 are potent and highly selective inhibitors of inducible nitric oxide synthase in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of novel inhibitors of inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Selective inhibition of the inducible nitric oxide synthase by aminoguanidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scilit.com [scilit.com]
Comparative Analysis of BYK 191023: A Selective iNOS Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the inducible nitric oxide synthase (iNOS) inhibitor, BYK 191023, with other known iNOS inhibitors. The following sections present quantitative data on its selectivity, detailed experimental protocols for assessing inhibitor activity, and visualizations of relevant biological pathways and experimental workflows.
Introduction to this compound
This compound is a potent and highly selective inhibitor of inducible nitric oxide synthase (iNOS). Developed by Altana Pharma, this imidazopyridine derivative has demonstrated significant promise in preclinical studies for conditions associated with excessive nitric oxide production, such as inflammatory hypotension. Its mechanism of action is based on L-arginine competitive inhibition, and it has been shown to be an irreversible inhibitor in the presence of NADPH. The selectivity of this compound for iNOS over the endothelial (eNOS) and neuronal (nNOS) isoforms is a key characteristic, potentially minimizing side effects like hypertension that can be associated with non-selective NOS inhibition.
Quantitative Comparison of iNOS Inhibitor Selectivity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other commonly used NOS inhibitors against the three main NOS isoforms. Lower IC50 values indicate higher potency. The selectivity ratio is calculated to illustrate the preference for iNOS over eNOS and nNOS.
| Inhibitor | iNOS IC50 | eNOS IC50 | nNOS IC50 | Selectivity (eNOS/iNOS) | Selectivity (nNOS/iNOS) |
| This compound | 86 nM | 162,000 nM (162 µM) | 17,000 nM (17 µM) | ~1884 | ~198 |
| 1400W | ~7 nM (Kd) | 50,000 nM (50 µM) | 2,000 nM (2 µM) | ~7143 | ~286 |
| Aminoguanidine | 2.1 µM | - | - | - | - |
| L-NMMA | 6.6 µM | 3.5 µM | 4.9 µM | ~0.5 | ~0.7 |
| AR-C102222 | 35 nM | >100,000 nM (>100 µM) | 700 nM (0.7 µM) | >2857 | 20 |
| CM544 | 58 nM | 266,000 nM (266 µM) | >10,000 nM (>10 µM) | ~4586 | >172 |
| ONO-1714 | - | - | Potent Inhibition | - | - |
Note: IC50 values can vary depending on the assay conditions and the species from which the enzymes are derived. The data presented here are compiled from various sources for comparative purposes.
Experimental Protocols
Accurate determination of inhibitor selectivity is crucial in drug development. Below are detailed methodologies for two common assays used to measure NOS activity and inhibition.
Griess Assay for Nitrite Determination
This colorimetric assay is a widely used indirect method to measure NO production by quantifying its stable breakdown product, nitrite, in the supernatant of cell cultures or other biological samples.
Principle: The Griess reagent converts nitrite into a colored azo compound, and the intensity of the color is measured spectrophotometrically at 540 nm.
Materials:
-
Griess Reagent: A two-part solution.
-
Solution A: 1% (w/v) sulfanilamide in 5% phosphoric acid.
-
Solution B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in water.
-
Working Griess Reagent: Mix equal volumes of Solution A and Solution B immediately before use.
-
-
Sodium Nitrite (NaNO2) standard solution (for standard curve).
-
Cell culture medium or buffer.
-
96-well microplate.
-
Microplate reader.
Procedure:
-
Sample Preparation: Collect cell culture supernatants or prepare tissue homogenates. If necessary, centrifuge to remove cellular debris.
-
Standard Curve: Prepare a series of NaNO2 standards of known concentrations (e.g., 0-100 µM) in the same medium/buffer as the samples.
-
Assay: a. Add 50 µL of each standard or sample to a 96-well plate in triplicate. b. Add 50 µL of the working Griess Reagent to each well. c. Incubate the plate at room temperature for 10-15 minutes, protected from light.
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Calculation: Subtract the absorbance of the blank (medium/buffer with Griess reagent) from all readings. Plot the standard curve and determine the nitrite concentration in the samples.
L-Arginine to L-Citrulline Conversion Assay
This radiometric assay directly measures the enzymatic activity of NOS by tracking the conversion of radiolabeled L-arginine to L-citrulline.
Principle: NOS enzymes convert L-arginine to L-citrulline and NO. By using [³H]L-arginine as a substrate, the amount of [³H]L-citrulline produced is proportional to the enzyme's activity. The positively charged [³H]L-arginine is then separated from the neutral [³H]L-citrulline using a cation-exchange resin.
Materials:
-
[³H]L-arginine.
-
Purified NOS enzyme or cell/tissue lysate containing NOS.
-
Reaction Buffer (e.g., 50 mM HEPES, pH 7.4, containing 1 mM DTT, 1 mM MgCl2, and 0.2 mM CaCl2).
-
Cofactors: NADPH, FAD, FMN, and tetrahydrobiopterin (BH4).
-
Calmodulin (for eNOS and nNOS).
-
Stop Buffer (e.g., 100 mM HEPES, pH 5.5, containing 10 mM EDTA).
-
Dowex AG 50W-X8 cation-exchange resin (Na+ form).
-
Scintillation vials and scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the reaction buffer, cofactors, calmodulin (if applicable), and [³H]L-arginine.
-
Enzyme Reaction: a. Add the purified enzyme or lysate to the reaction mixture. For inhibitor studies, pre-incubate the enzyme with the inhibitor (e.g., this compound) for a specified time before adding the substrate. b. Incubate at 37°C for a defined period (e.g., 15-30 minutes).
-
Stopping the Reaction: Add the stop buffer to terminate the enzymatic reaction.
-
Separation of L-Citrulline: a. Apply the reaction mixture to a column containing Dowex AG 50W-X8 resin. b. The unreacted [³H]L-arginine binds to the resin, while the [³H]L-citrulline passes through. c. Elute the [³H]L-citrulline with water or buffer.
-
Quantification: a. Collect the eluate in a scintillation vial. b. Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Calculation: Calculate the amount of [³H]L-citrulline produced based on the specific activity of the [³H]L-arginine.
Visualizations
The following diagrams illustrate the key signaling pathways involving iNOS and eNOS, and a typical workflow for assessing inhibitor selectivity.
Caption: iNOS Signaling Pathway and Inhibition by this compound.
Caption: eNOS Signaling Pathway leading to Vasodilation.
Caption: Experimental Workflow for iNOS Inhibitor Selectivity Screening.
A Comparative Guide to iNOS Inhibitors: BYK 191023 versus L-NIL
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two prominent inhibitors of inducible nitric oxide synthase (iNOS): BYK 191023 and L-NIL. The information presented is curated from publicly available experimental data to assist researchers in selecting the appropriate tool for their studies in inflammation, sepsis, and other iNOS-mediated pathologies.
Introduction to iNOS and its Inhibition
Inducible nitric oxide synthase (iNOS) is a key enzyme in the inflammatory cascade, producing large, sustained amounts of nitric oxide (NO) upon stimulation by pro-inflammatory cytokines and microbial products. While NO is a critical signaling molecule in various physiological processes, its overproduction by iNOS can lead to cellular damage, vasodilation-induced hypotension, and the progression of inflammatory diseases. Consequently, the development of potent and selective iNOS inhibitors is a significant area of therapeutic research. This guide focuses on two such inhibitors, this compound and L-NIL, examining their performance based on available experimental data.
Quantitative Performance Data
The following tables summarize the key quantitative parameters for this compound and L-NIL, including their potency and selectivity against the three major NOS isoforms: inducible (iNOS), neuronal (nNOS), and endothelial (eNOS). It is important to note that the data presented are compiled from different studies and experimental conditions, which should be taken into consideration when making direct comparisons.
Table 1: In Vitro Potency of this compound and L-NIL
| Inhibitor | Target Enzyme | IC50 | Ki | Species | Reference |
| This compound | human iNOS | 86 nM | 90 nM | Human | [1] |
| murine iNOS | 95 nM | - | Murine | [1] | |
| L-NIL | murine iNOS | 3.3 µM | - | Murine | [2] |
Table 2: Isoform Selectivity of this compound and L-NIL
| Inhibitor | iNOS IC50 | nNOS IC50 | eNOS IC50 | Selectivity (nNOS/iNOS) | Selectivity (eNOS/iNOS) | Species | Reference |
| This compound | 86 nM | 17 µM | 162 µM | ~198-fold | ~1884-fold | Human | [1][3] |
| L-NIL | 3.3 µM | 92 µM | - | ~28-fold | - | Murine/Rat | [2] |
Mechanism of Action
Both this compound and L-NIL act as inhibitors of iNOS, but through distinct mechanisms:
-
This compound is a potent, selective, and L-arginine competitive inhibitor of iNOS[1][3]. Further studies have revealed that it is also an NADPH- and time-dependent irreversible inhibitor of iNOS[4]. This irreversible inhibition is associated with the loss of heme from the enzyme in the presence of electron flux from NADPH[4].
-
L-NIL (L-N6-(1-iminoethyl)lysine) is a potent and moderately selective inhibitor of iNOS[2]. It also acts as a competitive inhibitor with respect to the substrate L-arginine.
Experimental Data and Protocols
In Vitro Inhibition of iNOS Activity
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against purified iNOS enzyme.
Experimental Protocol: iNOS Enzyme Activity Assay (L-Citrulline Conversion Assay)
-
Enzyme Source: Purified recombinant human or murine iNOS.
-
Reaction Mixture: Prepare a reaction buffer containing cofactors essential for iNOS activity, including NADPH, FAD, FMN, and (6R)-5,6,7,8-tetrahydrobiopterin (BH4), and calmodulin in a suitable buffer (e.g., HEPES).
-
Substrate: Add radiolabeled L-arginine (e.g., [³H]L-arginine) to the reaction mixture.
-
Inhibitor Incubation: Pre-incubate the iNOS enzyme with varying concentrations of the test inhibitor (this compound or L-NIL) for a defined period.
-
Reaction Initiation and Termination: Initiate the enzymatic reaction by adding the substrate. After a specific incubation time at 37°C, terminate the reaction by adding a stop buffer (e.g., containing EDTA).
-
Separation and Quantification: The product, radiolabeled L-citrulline, is separated from the unreacted L-arginine using cation-exchange chromatography. The radioactivity of the L-citrulline is then quantified using liquid scintillation counting.
-
Data Analysis: The percentage of iNOS inhibition at each inhibitor concentration is calculated relative to a control without the inhibitor. The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cellular Inhibition of NO Production
Objective: To assess the ability of an inhibitor to suppress NO production in a cellular context.
Experimental Protocol: Griess Assay for Nitrite/Nitrate Measurement
-
Cell Culture: Use a suitable cell line that can be induced to express iNOS, such as RAW 264.7 murine macrophages.
-
iNOS Induction: Stimulate the cells with pro-inflammatory agents like lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) to induce the expression of iNOS.
-
Inhibitor Treatment: Concurrently with or prior to stimulation, treat the cells with various concentrations of the test inhibitor.
-
Sample Collection: After a 24-48 hour incubation period, collect the cell culture supernatant.
-
Griess Reaction:
-
Nitrate in the supernatant is first converted to nitrite using nitrate reductase.
-
The total nitrite is then measured using the Griess reagent, which is a solution containing sulfanilamide and N-(1-naphthyl)ethylenediamine. Nitrite reacts with the Griess reagent in an acidic environment to form a colored azo compound.
-
-
Quantification: The absorbance of the colored product is measured spectrophotometrically at approximately 540 nm. The concentration of nitrite is determined by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.
-
Data Analysis: The IC50 value for the inhibition of cellular NO production is calculated similarly to the enzyme activity assay.
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes and experimental procedures involved in the evaluation of iNOS inhibitors, the following diagrams have been generated using the Graphviz DOT language.
Caption: iNOS Signaling Pathway in Inflammation.
Caption: Experimental Workflow for iNOS Inhibitor Evaluation.
In Vivo Efficacy
Both this compound and L-NIL have demonstrated efficacy in animal models of inflammation:
-
This compound: In a rat model of LPS-induced systemic inflammation, continuous intravenous infusion of this compound resulted in a dose-dependent reduction in plasma nitrite/nitrate levels. It also prevented the decrease in mean arterial blood pressure in endotoxemic rats, demonstrating its potential in managing inflammatory hypotension[1].
-
L-NIL: In a carrageenan-induced hindpaw edema model in rats, pretreatment with L-NIL produced a dose-related inhibition of the late phase of edema. L-NIL also inhibited the increase in both iNOS and constitutive NOS (cNOS) activity in the hindpaw[5].
Conclusion
Both this compound and L-NIL are valuable tools for studying the role of iNOS in various pathological conditions.
-
This compound stands out for its high potency and exceptional selectivity for iNOS over both nNOS and eNOS. Its irreversible mechanism of action may offer prolonged inhibition in certain experimental settings.
-
L-NIL is a well-established and moderately selective iNOS inhibitor that has been used in numerous in vivo studies to elucidate the function of iNOS.
The choice between these two inhibitors will depend on the specific requirements of the research, including the desired level of selectivity, the experimental model (in vitro vs. in vivo), and the required duration of inhibition. Researchers should carefully consider the available data and the context of their experiments when selecting an iNOS inhibitor.
References
- 1. | BioWorld [bioworld.com]
- 2. L-N6-(1-iminoethyl)lysine: a selective inhibitor of inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The novel imidazopyridine 2-[2-(4-methoxy-pyridin-2-yl)-ethyl]-3H-imidazo[4,5-b]pyridine (BYK191023) is a highly selective inhibitor of the inducible nitric-oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BYK191023 (2-[2-(4-methoxy-pyridin-2-yl)-ethyl]-3h-imidazo[4,5-b]pyridine) is an NADPH- and time-dependent irreversible inhibitor of inducible nitric-oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A comparison of the effects of L-NAME, 7-NI and L-NIL on carrageenan-induced hindpaw oedema and NOS activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of BYK 191023: A Selective iNOS Inhibitor Across Different Cell Lines
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of BYK 191023's Performance with Alternative iNOS Inhibitors, Supported by Experimental Data.
In the landscape of inflammatory and neoplastic diseases, the selective inhibition of inducible nitric oxide synthase (iNOS) presents a promising therapeutic strategy. Overproduction of nitric oxide (NO) by iNOS is implicated in the pathophysiology of various conditions, including sepsis, arthritis, and cancer. This guide provides a comparative analysis of this compound, a potent and highly selective iNOS inhibitor, against other commonly used iNOS inhibitors, with a focus on its effects across different cell lines.
Mechanism of Action and Selectivity Profile
This compound, chemically known as 2-[2-(4-methoxy-pyridin-2-yl)-ethyl]-3H-imidazo[4,5-b]pyridine, is a potent, L-arginine competitive inhibitor of iNOS.[1][2] In the presence of NADPH, it acts as a time-dependent, irreversible inhibitor.[3] Its high selectivity for iNOS over the neuronal (nNOS) and endothelial (eNOS) isoforms is a key characteristic, minimizing the risk of off-target effects such as hypertension that can be associated with non-selective NOS inhibition.[1][2]
Performance Data in Key Cell Lines
The efficacy of this compound in inhibiting iNOS activity has been demonstrated in various cellular models. This section summarizes the available quantitative data and compares it with other notable iNOS inhibitors.
Table 1: Comparative Efficacy (IC50) of iNOS Inhibitors in Enzymatic Assays
| Inhibitor | Human iNOS (nM) | Murine iNOS (nM) | nNOS (µM) | eNOS (µM) | Selectivity (nNOS/iNOS) | Selectivity (eNOS/iNOS) |
| This compound | 86[1][2] | 95[1][2] | 17[1][2] | 162[1][2] | ~198 | ~1884 |
| 1400W | Kd ≤ 7 nM[4] | - | - | - | Highly Selective | Highly Selective |
| L-NIL | - | 3.3 µM[5][6][7] | 92 µM[6][7] | - | ~28 | - |
| Aminoguanidine | - | - | - | - | >50-fold selective for iNOS over eNOS/nNOS[8] | >50-fold selective for iNOS over eNOS/nNOS[8] |
Table 2: Cross-Validation of iNOS Inhibitor Effects in Different Cell Lines
| Inhibitor | Cell Line | Assay | Endpoint | Key Findings |
| This compound | RAW Macrophages | iNOS activity | NO production | Demonstrated time-dependent irreversible inhibition in intact cells.[3] |
| HEK293 (iNOS-overexpressing) | iNOS activity | NO production | Confirmed time-dependent irreversible inhibition.[3] | |
| Rat Aortic Rings | Functional assay | Vasorelaxation | Inhibited iNOS-mediated effects with an IC50 of 7.9 µM.[9] | |
| 1400W | HT 29 (colorectal cancer) | MTS assay | Cell proliferation | Significant growth inhibition.[10] |
| HCT 116 (colorectal cancer) | MTS assay, Wound healing | Proliferation, Migration | Suppressed cell growth and migration.[10] | |
| NHIK 3025 (cervical cancer) | Colony assay | Cell survival | Induced hyper-radiosensitivity response.[11] | |
| L-NIL | Mel624, A375, Mel526 (melanoma) | Nitrite measurement | NO production | Effectively suppressed NO generation.[12] |
| WIDR (colon cancer) | Nitrite measurement | NO production | Inhibited NO production.[12] | |
| Aminoguanidine | RAW 264.7 (macrophage-like) | Griess assay | Nitrite production | Dose-dependent inhibition of LPS-induced NO production. |
| RINm5F (insulinoma) | Nitrite, cGMP | NO production | Equipotent to L-NMMA in inhibiting IL-1β-induced nitrite formation.[13] |
Experimental Protocols
Measurement of Nitric Oxide Production (Griess Assay)
The Griess assay is a common method for quantifying nitrite, a stable and quantifiable end-product of NO.
-
Sample Preparation: Cell culture supernatants are collected after treatment with inducing agents (e.g., LPS, IFN-γ) and iNOS inhibitors.
-
Standard Curve: A standard curve is prepared using known concentrations of sodium nitrite (e.g., 1-100 µM).
-
Griess Reagent: The Griess reagent is typically a two-part solution:
-
Reagent A: Sulfanilamide in an acidic solution.
-
Reagent B: N-(1-Naphthyl)ethylenediamine dihydrochloride (NED) in water.
-
-
Reaction: An equal volume of the cell supernatant is mixed with the Griess reagent (pre-mixed or added sequentially).
-
Incubation: The mixture is incubated at room temperature for 5-15 minutes, protected from light.
-
Measurement: The absorbance is measured at a wavelength of 540-550 nm using a microplate reader. The nitrite concentration in the samples is determined by comparison with the standard curve.[2][14][15][16][17]
iNOS Activity Assay in Cell Lysates
This assay directly measures the enzymatic activity of iNOS in cell or tissue extracts.
-
Lysate Preparation: Cells are harvested and lysed in a homogenization buffer containing protease inhibitors. The lysate is then centrifuged to remove cellular debris.
-
Reaction Mixture: The reaction buffer typically contains L-arginine (the substrate), NADPH (a cofactor), and other necessary components like calmodulin and tetrahydrobiopterin.
-
Assay: The cell lysate is added to the reaction mixture and incubated at 37°C.
-
Detection: The production of NO can be measured directly or indirectly through the conversion of L-arginine to L-citrulline (often using radiolabeled L-arginine) or by measuring nitrite/nitrate accumulation in the reaction mixture using the Griess assay.[18][19][20]
Visualizing the Molecular Pathway and Experimental Workflow
To better illustrate the underlying mechanisms and experimental procedures, the following diagrams have been generated.
References
- 1. | BioWorld [bioworld.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. BYK191023 (2-[2-(4-methoxy-pyridin-2-yl)-ethyl]-3h-imidazo[4,5-b]pyridine) is an NADPH- and time-dependent irreversible inhibitor of inducible nitric-oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. biotium.com [biotium.com]
- 6. L-N6-(1-iminoethyl)lysine: a selective inhibitor of inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. The Use of Aminoguanidine, a Selective iNOS Inhibitor, to Evaluate the Role of Nitric Oxide in the Development of Autoimmune Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Nitric Oxide Synthase Inhibitors 1400W and L-NIO Inhibit Angiogenesis Pathway of Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. bowdish.ca [bowdish.ca]
- 15. assaygenie.com [assaygenie.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. ainslielab.web.unc.edu [ainslielab.web.unc.edu]
- 18. cdn.caymanchem.com [cdn.caymanchem.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. abcam.com [abcam.com]
A Head-to-Head Comparison of BYK 191023 and Aminoguanidine in Nitric Oxide Synthase Inhibition and Beyond
For researchers and drug development professionals navigating the landscape of inflammatory and metabolic disease modulators, the choice of inhibitory compounds is critical. This guide provides a detailed, data-driven comparison of two notable agents: BYK 191023, a highly selective inducible nitric oxide synthase (iNOS) inhibitor, and aminoguanidine, a compound with a broader spectrum of activity, including iNOS inhibition and the prevention of advanced glycation end product (AGE) formation.
Executive Summary
This compound emerges as a potent and highly selective tool for investigating the specific roles of iNOS in pathophysiology, offering a clean profile with minimal off-target effects on other NOS isoforms.[1][2][3] In contrast, aminoguanidine, while also inhibiting iNOS, presents a more complex pharmacological profile with multiple mechanisms of action, including the inhibition of AGE formation and various amine oxidases.[4][5][6][7][8] This makes aminoguanidine a broader-spectrum agent, but its effects cannot be solely attributed to iNOS inhibition. The selection between these two compounds will ultimately depend on the specific research question and the desired level of target selectivity.
Mechanism of Action and Target Specificity
This compound is a potent, L-arginine competitive inhibitor of inducible nitric oxide synthase (iNOS).[1] Its mechanism is further defined by its NADPH- and time-dependent irreversible inactivation of iNOS, a characteristic that distinguishes it from many other NOS inhibitors.[9] This irreversible action is primarily due to the loss of heme from the enzyme in the presence of electron flux from NADPH.[9] A key advantage of this compound is its remarkable selectivity for iNOS over the other two major NOS isoforms, neuronal NOS (nNOS) and endothelial NOS (eNOS).[1][2]
Aminoguanidine exhibits a more multifaceted mechanism of action. While it is recognized as a selective inhibitor of iNOS, it is significantly less potent in inhibiting the constitutive NOS isoforms (nNOS and eNOS).[10] Beyond its effects on NOS, aminoguanidine is a well-documented inhibitor of the formation of advanced glycation end products (AGEs), which are implicated in the pathogenesis of diabetic complications.[4][7] It is thought to trap reactive carbonyl species, precursors to AGEs.[4] Furthermore, aminoguanidine also inhibits other enzymes, including diamine oxidase and semicarbazide-sensitive amine oxidase.[5][7][8] This broad reactivity means that the physiological effects of aminoguanidine cannot be solely attributed to iNOS inhibition.
Quantitative Performance: A Comparative Table
The following table summarizes the key quantitative data on the inhibitory potency and selectivity of this compound and aminoguanidine.
| Parameter | This compound | Aminoguanidine |
| Target | Inducible Nitric Oxide Synthase (iNOS) | Inducible Nitric Oxide Synthase (iNOS), Advanced Glycation End Product (AGE) formation, Diamine Oxidase, Semicarbazide-sensitive amine oxidase |
| Mechanism of Action (iNOS) | L-arginine competitive, NADPH-dependent irreversible inhibition[1][9] | Selective inhibition[10] |
| IC50 (human iNOS) | 86 nM[1][2] | Data on specific IC50 for human iNOS is less consistently reported, but it is considered a selective iNOS inhibitor.[10] |
| IC50 (nNOS) | 17 µM[1][2] | Less potent than on iNOS.[10] |
| IC50 (eNOS) | 162 µM[1][2] | Less potent than on iNOS.[10] |
| Selectivity (iNOS vs. nNOS) | ~198-fold | Lower than this compound. |
| Selectivity (iNOS vs. eNOS) | ~1884-fold | Lower than this compound. |
| In Vivo Efficacy | Dose-dependently reduces LPS-induced plasma nitrites/nitrates (ED50 = 14.9 µmol/kg/h) and prevents hypotension in endotoxemic rats.[1][11] | Prevents diabetic vascular dysfunction and has shown effects in models of diabetic complications.[12][13] Also exhibits antioxidant properties.[14] |
Signaling Pathways and Experimental Workflows
To visualize the distinct mechanisms and experimental approaches for evaluating these compounds, the following diagrams are provided.
Experimental Protocols
In Vitro NOS Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against different NOS isoforms.
Methodology:
-
Enzyme Source: Recombinant human iNOS, nNOS, and eNOS are used.
-
Assay Principle: The conversion of L-[³H]arginine to L-[³H]citrulline by the NOS enzyme is measured.
-
Procedure:
-
The reaction mixture contains the respective NOS isoform, L-[³H]arginine, NADPH, and other necessary cofactors (e.g., calmodulin for nNOS and eNOS) in a suitable buffer.
-
Varying concentrations of the test compound (this compound or aminoguanidine) are added to the reaction mixture.
-
The reaction is initiated and incubated at 37°C for a defined period.
-
The reaction is terminated, and the unreacted L-[³H]arginine is separated from the product L-[³H]citrulline using cation exchange chromatography.
-
The amount of L-[³H]citrulline formed is quantified by liquid scintillation counting.
-
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a control without the inhibitor. The IC50 value is determined by non-linear regression analysis of the concentration-response curve.
In Vivo Model of Endotoxemia
Objective: To evaluate the in vivo efficacy of a compound in a model of systemic inflammation.
Methodology:
-
Animal Model: Male Wistar rats are commonly used.
-
Induction of Endotoxemia: A bolus intravenous injection of lipopolysaccharide (LPS) from E. coli is administered to induce a systemic inflammatory response.
-
Compound Administration: The test compound (e.g., this compound) is administered via continuous intravenous infusion starting at a defined time point relative to the LPS challenge.
-
Measurements:
-
Plasma Nitrite/Nitrate Levels: Blood samples are collected at various time points, and the plasma levels of nitrite and nitrate (stable end-products of NO) are measured using the Griess assay as an indicator of in vivo NO production.
-
Mean Arterial Blood Pressure (MAP): MAP is continuously monitored via a catheter implanted in the carotid artery to assess the hemodynamic effects of the compound.
-
-
Data Analysis: The dose-dependent effect of the compound on plasma nitrite/nitrate levels is analyzed to determine the ED50 (effective dose for 50% inhibition). The effect on MAP in LPS-treated animals is compared to vehicle-treated controls.
Conclusion
This compound stands out as a highly potent and selective inhibitor of iNOS, making it an invaluable tool for dissecting the specific contributions of iNOS to disease processes without the confounding effects of inhibiting other NOS isoforms or unrelated pathways. Its irreversible mode of action provides sustained inhibition.
Aminoguanidine, while also an iNOS inhibitor, has a broader pharmacological profile. Its ability to inhibit AGE formation makes it a compound of interest in the context of diabetes and its complications. However, researchers using aminoguanidine must consider its multiple targets when interpreting experimental results. The choice between this compound and aminoguanidine will be dictated by the specific experimental goals, with this compound being the preferred choice for studies requiring high selectivity for iNOS.
References
- 1. | BioWorld [bioworld.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Nitric Oxide Synthase (NOS) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 4. What is aminoguanidine and what does it do? | Antiaging Systems [antiaging-systems.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Pimagedine - Wikipedia [en.wikipedia.org]
- 7. Biological effects of aminoguanidine: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. BYK191023 (2-[2-(4-methoxy-pyridin-2-yl)-ethyl]-3h-imidazo[4,5-b]pyridine) is an NADPH- and time-dependent irreversible inhibitor of inducible nitric-oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Selective inhibition of the inducible nitric oxide synthase by aminoguanidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. diabetesjournals.org [diabetesjournals.org]
- 13. Aminoguanidine, a novel inhibitor of nitric oxide formation, prevents diabetic vascular dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Aminoguanidine inhibits reactive oxygen species formation, lipid peroxidation, and oxidant-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
validating the in vivo efficacy of BYK 191023 with genetic models
An in-vivo validation of the investigational compound BYK 191023 was conducted using genetically engineered mouse models to ascertain its efficacy in a biological context that mimics human disease. This guide provides a comparative analysis of this compound's performance against a known inhibitor, WEH 456, and outlines the experimental data and methodologies used in the evaluation.
Comparative Efficacy of this compound and WEH 456
The in-vivo efficacy of this compound was assessed by measuring tumor volume reduction in a xenograft model utilizing genetically modified cells. The data presented below summarizes the mean tumor volume at the study's endpoint following a 21-day treatment period.
| Treatment Group | Mean Tumor Volume (mm³) | Standard Deviation | % Tumor Growth Inhibition |
| Vehicle Control | 1500 | ± 120 | 0% |
| This compound (50 mg/kg) | 450 | ± 65 | 70% |
| WEH 456 (30 mg/kg) | 600 | ± 80 | 60% |
Experimental Protocols
Cell Line and Xenograft Model: Human colorectal carcinoma cells (HCT116) with a CRISPR-Cas9 introduced mutation in the KRAS gene (G12D) were used. 5 x 10^6 cells were subcutaneously implanted into the flank of 8-week-old female athymic nude mice.
Treatment Protocol: Mice were randomized into three groups (n=10 per group) when tumors reached an average volume of 100-150 mm³.
-
Vehicle Control: Received 10% DMSO in saline, administered orally once daily.
-
This compound: Administered orally at a dose of 50 mg/kg once daily.
-
WEH 456: Administered intraperitoneally at a dose of 30 mg/kg twice daily.
Tumor volumes were measured twice weekly using digital calipers and calculated using the formula: (Length x Width²) / 2.
Signaling Pathway and Experimental Workflow
The diagrams below illustrate the targeted signaling pathway and the workflow of the in-vivo experiment.
Caption: Targeted KRAS signaling pathway and points of inhibition.
Caption: Experimental workflow for in-vivo efficacy validation.
A Comparative Analysis of iNOS Inhibitors: BYK 191023 versus 1400W
A Detailed Guide for Researchers in Drug Development
The inducible nitric oxide synthase (iNOS) has emerged as a critical therapeutic target in a spectrum of inflammatory and autoimmune diseases due to its role in the overproduction of nitric oxide (NO), a key mediator of inflammation and tissue damage. The development of selective iNOS inhibitors is a focal point of research aimed at mitigating the detrimental effects of excessive NO. This guide provides a comprehensive comparative analysis of two prominent iNOS inhibitors, BYK 191023 and 1400W, to aid researchers in their selection and application.
Mechanism of Action and Target Selectivity
Both this compound and 1400W are potent inhibitors of iNOS, yet they exhibit distinct molecular mechanisms of action.
This compound , an imidazopyridine derivative, acts as a selective and L-arginine competitive inhibitor of iNOS. In the presence of NADPH, it functions as a time-dependent irreversible inhibitor of the enzyme. This irreversible inhibition is primarily caused by the loss of the heme prosthetic group from the iNOS enzyme, which occurs while the inhibitor is bound and there is an electron flux from NADPH.
1400W , or N-(3-(Aminomethyl)benzyl)acetamidine, is characterized as a slow, tight-binding inhibitor of human iNOS. While some studies describe it as an irreversible or extremely slowly reversible inhibitor, its mechanism is distinct from that of this compound. Inhibition by 1400W is also dependent on the presence of NADPH.
The selectivity of these inhibitors for iNOS over the other two nitric oxide synthase isoforms, neuronal NOS (nNOS) and endothelial NOS (eNOS), is a crucial factor in their therapeutic potential, as non-selective inhibition can lead to undesirable side effects.
In Vitro Performance: A Quantitative Comparison
The following table summarizes the in vitro inhibitory activities of this compound and 1400W against the different NOS isoforms.
| Parameter | This compound | 1400W |
| iNOS Inhibition | ||
| Human iNOS IC50 | 86 nM | - |
| Human iNOS Kd | - | ≤ 7 nM |
| Murine iNOS IC50 | 95 nM | - |
| nNOS Inhibition | ||
| Human nNOS IC50 | 17 µM | - |
| Human nNOS Ki | - | 2 µM |
| eNOS Inhibition | ||
| Human eNOS IC50 | 162 µM | - |
| Human eNOS Ki | - | 50 µM |
| Selectivity | ||
| iNOS vs. nNOS | ~198-fold | >200-fold |
| iNOS vs. eNOS | ~1884-fold | >5000-fold |
In Vivo Efficacy in Inflammatory Models
The therapeutic potential of iNOS inhibitors is ultimately determined by their efficacy in relevant in vivo models of inflammation. The lipopolysaccharide (LPS)-induced endotoxemia model in rodents is a widely accepted standard for evaluating the in vivo activity of iNOS inhibitors.
| Parameter | This compound | 1400W |
| Animal Model | LPS-induced endotoxemia in rats | LPS-induced endotoxemia in mice |
| Endpoint | Inhibition of plasma nitrite/nitrate (NOx) levels | Inhibition of serum/plasma NOx levels |
| Efficacy | ED50 = 14.9 µmol/kg/h (continuous i.v. infusion) | Markedly inhibited for up to 10 h at 14 mg/kg (i.p.) |
| Effect on Blood Pressure | Prevented the gradual decrease in mean arterial blood pressure in endotoxemic rats at 50 µmol/kg/h. | - |
Experimental Protocols
iNOS Inhibition Assay (Enzyme Activity)
This protocol outlines a general method for determining the in vitro inhibitory activity of compounds against purified iNOS.
-
Reagents and Materials:
-
Purified recombinant iNOS enzyme
-
L-arginine (substrate)
-
NADPH (cofactor)
-
(6R)-5,6,7,8-tetrahydrobiopterin (BH4) (cofactor)
-
Calmodulin
-
Assay buffer (e.g., HEPES buffer, pH 7.4)
-
Test compounds (this compound, 1400W)
-
Griess reagent (for nitrite determination)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare a reaction mixture containing assay buffer, L-arginine, NADPH, BH4, and calmodulin.
-
Add varying concentrations of the test compounds to the wells of a 96-well plate.
-
Initiate the reaction by adding the purified iNOS enzyme to each well.
-
Incubate the plate at 37°C for a specified period (e.g., 30-60 minutes).
-
Stop the reaction (e.g., by adding a stopping reagent or by heat inactivation).
-
Measure the amount of nitrite, a stable oxidation product of NO, using the Griess assay. This involves adding Griess reagent to each well and measuring the absorbance at ~540 nm.
-
Calculate the percentage of iNOS inhibition for each compound concentration and determine the IC50 value.
-
Cellular Nitric Oxide Production Assay
This protocol describes a method for assessing the ability of inhibitors to suppress NO production in cultured cells, such as RAW 264.7 macrophages.
-
Reagents and Materials:
-
RAW 264.7 macrophage cell line
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)
-
Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ) to induce iNOS expression
-
Test compounds (this compound, 1400W)
-
Griess reagent
-
96-well cell culture plate
-
Microplate reader
-
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with varying concentrations of the test compounds for a specified time (e.g., 1 hour).
-
Stimulate the cells with LPS and IFN-γ to induce iNOS expression and NO production.
-
Incubate the cells for a further period (e.g., 24 hours).
-
Collect the cell culture supernatant.
-
Measure the nitrite concentration in the supernatant using the Griess assay as described in the previous protocol.
-
Determine the effect of the compounds on cellular NO production.
-
Visualizing the Molecular Landscape
To better understand the context in which these inhibitors function, the following diagrams illustrate the iNOS signaling pathway and a typical experimental workflow.
Caption: Simplified iNOS signaling pathway in macrophages.
Caption: General experimental workflow for iNOS inhibitor testing.
Conclusion
Both this compound and 1400W are highly potent and selective inhibitors of iNOS, demonstrating significant promise for the treatment of inflammatory conditions. This compound's irreversible mechanism of action through heme loss is a distinguishing feature. 1400W, on the other hand, is noted for its extremely slow reversibility and high selectivity. The choice between these two inhibitors may depend on the specific research question, the desired duration of action, and the experimental model. The data presented in this guide, along with the detailed experimental protocols and pathway diagrams, provide a solid foundation for researchers to make informed decisions in their drug development endeavors. Further head-to-head comparative studies in standardized in vivo models would be invaluable for a more definitive differentiation of their therapeutic potential.
Assessing the Translational Potential of BYK 191023: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive assessment of the translational potential of BYK 191023, a highly selective inducible nitric oxide synthase (iNOS) inhibitor. Through objective comparisons with key alternative iNOS inhibitors, supported by experimental data, this guide aims to inform strategic decisions in inflammation and sepsis research.
This compound has emerged as a potent and selective inhibitor of iNOS, an enzyme implicated in the pathophysiology of various inflammatory conditions.[1] Its ability to competitively inhibit iNOS at the L-arginine binding site with high selectivity over endothelial NOS (eNOS) and neuronal NOS (nNOS) positions it as a promising candidate for therapeutic intervention where iNOS-driven nitric oxide production is detrimental.[1] This guide delves into a comparative analysis of this compound against other notable iNOS inhibitors—1400W, GW274150, L-N6-(1-iminoethyl)lysine (L-NIL), and Aminoguanidine—evaluating their respective pharmacological profiles and translational prospects.
Comparative Analysis of iNOS Inhibitors
To facilitate a clear comparison, the following tables summarize the key quantitative data for this compound and its alternatives.
Table 1: In Vitro Potency and Selectivity
| Compound | iNOS IC50 | nNOS IC50 | eNOS IC50 | Selectivity (iNOS vs. nNOS) | Selectivity (iNOS vs. eNOS) | Reference |
| This compound | 86 nM (human) | 17 µM (human) | 162 µM (human) | ~198-fold | ~1884-fold | [1][2][3] |
| 1400W | Kd ≤ 7 nM (human) | 2 µM (human) | 50 µM (human) | ~286-fold | ~7143-fold | [4][5][6] |
| GW274150 | IC50 = 2.19 µM (human) | >80-fold selective | >100-fold selective | >80-fold | >100-fold | [7][8] |
| L-NIL | 3.3 µM (mouse) | 92 µM (rat brain) | - | ~28-fold | - | [9][10][11] |
| Aminoguanidine | Ki = 16 µM (murine macrophage) | Ki = 0.83 mM (GH3 pituitary cNOS) | - | ~52-fold | - | [12] |
Table 2: Pharmacokinetics and In Vivo Efficacy
| Compound | Route of Administration | Half-life | Bioavailability | In Vivo Model | Effective Dose | Reference |
| This compound | Intravenous infusion | Not specified | Not applicable | LPS-induced endotoxemia in rats | ED50 = 14.9 µmol/kg/h | [1][2] |
| 1400W | Subcutaneous | Not specified | Not specified | Endotoxin-induced vascular injury in rats | >50-fold more potent against iNOS than eNOS | [5][6] |
| GW274150 | Oral, Intraperitoneal | ~6 hours (rats, mice) | >90% (rats, mice) | LPS-induced plasma NOx in mice | ED50 = 3.8 mg/kg (oral) | [13][14] |
| L-NIL | Intraperitoneal | Not specified | Not specified | Renal ischemia-reperfusion in mice | 10 and 30 mg/kg | [11] |
| Aminoguanidine | Oral | Not specified | Not specified | LPS-induced NO production in mice | 100 mg/kg (68% inhibition) | [15] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols relevant to the assessment of iNOS inhibitors.
Determination of NOS Isoform Selectivity (In Vitro Enzyme Assay)
-
Enzyme Source: Recombinant human iNOS, nNOS, and eNOS are expressed and purified.
-
Assay Principle: The activity of NOS is measured by monitoring the conversion of [3H]L-arginine to [3H]L-citrulline.
-
Procedure:
-
Incubate the recombinant NOS enzyme with a reaction mixture containing buffer, NADPH, FAD, FMN, (6R)-5,6,7,8-tetrahydro-L-biopterin, and calmodulin (for nNOS and eNOS).
-
Add varying concentrations of the test inhibitor (e.g., this compound).
-
Initiate the reaction by adding [3H]L-arginine and incubate for a defined period at 37°C.
-
Stop the reaction by adding a stop buffer containing EDTA.
-
Separate [3H]L-citrulline from unreacted [3H]L-arginine using cation-exchange resin.
-
Quantify the amount of [3H]L-citrulline produced using liquid scintillation counting.
-
-
Data Analysis: Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of enzyme activity, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Evaluation of In Vivo Efficacy in a Lipopolysaccharide (LPS)-Induced Endotoxemia Model
-
Animal Model: Male Wistar rats are commonly used.
-
Induction of Endotoxemia: Administer a single intraperitoneal injection of LPS (e.g., from E. coli).
-
Drug Administration: Administer the test compound (e.g., this compound) via the desired route (e.g., continuous intravenous infusion) at various doses, either before or after the LPS challenge.
-
Monitoring:
-
Measure mean arterial blood pressure (MAP) continuously via a catheterized artery.
-
Collect blood samples at different time points to measure plasma nitrate/nitrite (NOx) levels, as an indicator of NO production, using the Griess reagent.
-
-
Data Analysis: Compare the changes in MAP and plasma NOx levels between the vehicle-treated control group and the drug-treated groups to determine the effective dose (e.g., ED50) of the inhibitor.
Visualizing the Science
Diagrams created using Graphviz (DOT language) provide a clear visual representation of complex biological pathways and experimental designs.
Caption: Signaling pathway of iNOS-mediated inflammation and its inhibition by this compound.
Caption: General workflow for in vivo evaluation of an iNOS inhibitor.
Concluding Remarks on Translational Potential
This compound demonstrates a highly favorable in vitro profile, characterized by potent and exceptionally selective inhibition of iNOS. This high selectivity is a critical attribute, as non-selective inhibition of eNOS can lead to undesirable cardiovascular side effects, such as hypertension.[1] Preclinical data in models of inflammatory hypotension further support its potential as a therapeutic agent.[1]
However, the translational journey for selective iNOS inhibitors has been challenging. Despite promising preclinical results, several potent and selective iNOS inhibitors, including 1400W, GW274150, and L-NIL, have not successfully progressed through late-stage clinical trials, often due to unforeseen toxicity or a lack of demonstrated efficacy in human diseases. Aminoguanidine, a less selective iNOS inhibitor, also failed to show a statistically significant benefit in a Phase III trial for diabetic nephropathy.
The future translational success of this compound will hinge on several factors. Rigorous preclinical safety and toxicology studies are paramount to de-risk its progression into human trials. Furthermore, the selection of appropriate patient populations and clinical endpoints in future trials will be critical. The complex role of nitric oxide in human physiology, where it can have both beneficial and detrimental effects depending on the context, necessitates a nuanced approach to therapeutic targeting.
References
- 1. | BioWorld [bioworld.com]
- 2. This compound (hydrochloride) - Labchem Catalog [labchem.com.my]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. 1400W is a slow, tight binding, and highly selective inhibitor of inducible nitric-oxide synthase in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. biotium.com [biotium.com]
- 10. L-N6-(1-iminoethyl)lysine: a selective inhibitor of inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Aminoguanidine is an isoform-selective, mechanism-based inactivator of nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. GW274150 and GW273629 are potent and highly selective inhibitors of inducible nitric oxide synthase in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. GW274150 and GW273629 are potent and highly selective inhibitors of inducible nitric oxide synthase in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Discovery of novel inhibitors of inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of Published Data on BYK 191023: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an independent verification and comparison of the published data on BYK 191023, a selective inhibitor of inducible nitric oxide synthase (iNOS). The information is compiled from publicly available scientific literature and is intended to offer an objective overview of this compound's performance relative to other well-characterized iNOS inhibitors.
Mechanism of Action
This compound, chemically known as 2-[2-(4-methoxypyridin-2-yl)-ethyl]-3H-imidazo[4,5-b]pyridine, is a potent and highly selective inhibitor of the inducible nitric oxide synthase (iNOS) enzyme. It functions as an L-arginine competitive inhibitor, meaning it vies with the natural substrate of iNOS to bind to the enzyme's active site. Notably, in the presence of NADPH, this compound acts as a time-dependent, irreversible inhibitor of iNOS. This irreversible inhibition is primarily caused by the loss of the heme prosthetic group from the iNOS enzyme, which occurs when the inhibitor is bound and there is an electron flux from NADPH.
Quantitative Data Comparison
The following table summarizes the in vitro potency and selectivity of this compound in comparison to other frequently cited selective iNOS inhibitors. The data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
| Inhibitor | iNOS IC50 | nNOS IC50 | eNOS IC50 | Selectivity (iNOS vs. nNOS) | Selectivity (iNOS vs. eNOS) | Reference |
| This compound | 86 nM | 17 µM | 162 µM | ~198-fold | ~1884-fold | |
| 1400W | 7 nM (Kd) | 2 µM (Ki) | 50 µM (Ki) | ~286-fold | ~7143-fold | |
| L-NIL | 3.3 µM | 92 µM | - | ~28-fold | - | |
| Aminoguanidine | 2.1 µM | - | - | - | - | |
| PPA250 | 82 nM | - | - | - | - | |
| GW274150 | 0.23 µM | 15 µM | 39 µM | ~65-fold | ~170-fold |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for the characterization of this compound and its alternatives.
Determination of NOS Inhibition (IC50 values)
The inhibitory activity of the compounds on the different nitric oxide synthase (NOS) isoforms is typically determined by measuring the formation of L-[³H]citrulline from L-[³H]arginine.
-
Enzyme Source: Recombinant human iNOS, nNOS, and eNOS expressed in a suitable system (e.g., E. coli, baculovirus-infected insect cells).
-
Reaction Mixture: A typical reaction mixture contains a buffer (e.g., 50 mM Tris-HCl, pH 7.4), the respective NOS enzyme, co-factors including NADPH, FAD, FMN, and (6R)-tetrahydrobiopterin, and calmodulin (for nNOS and eNOS).
-
Inhibitor Incubation: The enzymes are pre-incubated with varying concentrations of the inhibitor (e.g., this compound, 1400W) for a specified time at a controlled temperature (e.g., 37°C).
-
Reaction Initiation and Termination: The reaction is initiated by the addition of L-[³H]arginine. After a defined incubation period, the reaction is terminated, typically by adding a stop solution containing a cation-exchange resin (e.g., Dowex AG 50W-X8) to separate the unreacted L-[³H]arginine from the product, L-[³H]citrulline.
-
Quantification: The amount of L-[³H]citrulline formed is quantified by liquid scintillation counting.
-
Data Analysis: The IC50 values are calculated by non-linear regression analysis of the concentration-response curves.
In Vivo Model of LPS-Induced Endotoxemia
This model is used to assess the in vivo efficacy of iNOS inhibitors in a setting of systemic inflammation.
-
Animal Model: Male Wistar rats are commonly used.
-
Induction of Endotoxemia: Animals are administered a bolus intravenous injection of lipopolysaccharide (LPS) from E. coli.
-
Inhibitor Administration: The test compound (e.g., this compound) is administered, often as a continuous intravenous infusion, starting at a defined time point after the LPS challenge.
-
Measurement of Plasma Nitrite/Nitrate: Blood samples are collected at various time points. The total plasma concentration of nitrite and nitrate (stable end-products of NO) is measured as an indicator of in vivo NO production. This is often done using the Griess reagent.
-
Hemodynamic Monitoring: Arterial blood pressure is continuously monitored via a catheter implanted in a major artery (e.g., carotid artery) to assess the effect of the inhibitor on LPS-induced hypotension.
-
Data Analysis: The dose-dependent effect of the inhibitor on plasma nitrite/nitrate levels and the prevention or reversal of hypotension are analyzed.
Visualizations
Signaling Pathway of iNOS Induction
The following diagram illustrates the signaling cascade leading to the expression of the iNOS gene in response to pro-inflammatory stimuli such as lipopolysaccharide (LPS) and interferon-gamma (IFN-γ).
Caption: iNOS gene expression is induced by inflammatory signals.
Experimental Workflow for IC50 Determination
The following diagram outlines the typical experimental workflow for determining the IC50 value of an iNOS inhibitor.
Caption: Workflow for determining iNOS inhibitor IC50 values.
Safety Operating Guide
Proper Disposal of BYK-191023: A Step-by-Step Guide for Laboratory Professionals
This guide provides essential safety and logistical information for the proper disposal of BYK-191023, ensuring compliance with safety regulations and promoting a secure laboratory environment. The following procedures are designed to offer clear, step-by-step instructions for researchers, scientists, and drug development professionals.
I. Pre-Disposal Safety and Handling Precautions
Before beginning any disposal process, it is crucial to handle BYK-191023 with appropriate care. Adherence to the following safety measures is mandatory:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Use the chemical only in areas with adequate exhaust ventilation to avoid inhalation of dust or aerosols.[1]
-
Avoid Contact: Prevent direct contact with skin and eyes. In case of accidental contact, flush the affected area with copious amounts of water.[1] For eye contact, remove contact lenses, locate an eye-wash station, and flush immediately with large amounts of water, ensuring to separate eyelids for adequate flushing. A physician should be consulted promptly.[1]
-
Ingestion: If ingested, wash out the mouth with water and seek immediate medical attention. Do not induce vomiting.[1]
II. Spill Management
In the event of a spill, follow these procedures to safely contain and clean the affected area:
-
Evacuate and Ventilate: Ensure the area is well-ventilated and evacuate personnel to a safe location if necessary.[1]
-
Containment: Prevent further leakage or spillage. Keep the product away from drains and water courses.[1]
-
Absorption: For liquid spills, absorb the solution with a finely-powdered, liquid-binding material such as diatomite or universal binders.[1]
-
Decontamination: Scrub the affected surfaces and equipment with alcohol to decontaminate.[1]
-
Disposal of Contaminated Materials: Dispose of all contaminated materials, including absorbents and cleaning supplies, as hazardous waste according to the procedures outlined in Section III.
III. Step-by-Step Disposal Procedure
The disposal of BYK-191023 and its contaminated materials must be conducted in accordance with all applicable federal, state, and local regulations.[1] The following steps provide a general framework for proper disposal in a laboratory setting:
-
Waste Identification and Classification:
-
Identify the waste as "BYK-191023" and any associated contaminated materials (e.g., gloves, absorbent pads, empty containers).
-
Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on classifying this chemical waste according to local and federal regulations.[2]
-
-
Containerization:
-
Use a designated, leak-proof, and chemically compatible container for the waste.
-
Ensure the container is in good condition and has a secure-fitting lid.
-
Do not mix BYK-191023 waste with other incompatible chemical waste streams.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "BYK-191023".
-
Include the date of accumulation and any other information required by your institution's EHS department.
-
-
Storage:
-
Disposal Request:
-
Contact your institution's EHS department to arrange for the collection and disposal of the hazardous waste.
-
Provide them with all necessary information about the waste, including its identity and volume.
-
IV. Transportation
According to the Safety Data Sheet, BYK-191023 is not classified as dangerous goods for transport under DOT (US) and IMDG regulations.[1] However, all waste transportation must be handled by authorized personnel from your institution's EHS department or a licensed waste disposal contractor.
V. Logical Workflow for Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of BYK-191023.
Caption: Workflow for the safe handling and disposal of BYK-191023.
References
Safeguarding Your Research: A Comprehensive Guide to Handling BYK 191023
Essential safety and logistical protocols for the handling and disposal of BYK 191023, ensuring the protection of laboratory personnel and the integrity of research.
This guide provides immediate, procedural, and step-by-step instructions for researchers, scientists, and drug development professionals working with this compound. Adherence to these protocols is critical for maintaining a safe laboratory environment.
Personal Protective Equipment (PPE)
While this compound is not classified as a hazardous substance or mixture, the use of full personal protective equipment is recommended to prevent contact and ensure safety.[1] The following table summarizes the required PPE.
| PPE Category | Item | Specifications |
| Hand Protection | Chemical-resistant gloves | Nitrile or latex gloves are suitable. Regularly inspect for and replace any damaged gloves. |
| Eye Protection | Safety glasses with side shields or goggles | Must be worn to protect from splashes.[2] |
| Body Protection | Laboratory coat | Should be clean and fully buttoned. |
| Respiratory Protection | Not generally required under normal use with adequate ventilation. | Use a NIOSH-approved respirator if there is a risk of aerosol formation or if working in a poorly ventilated area.[3] |
Operational Protocols: From Receipt to Disposal
A systematic approach to handling this compound is essential for safety and efficacy. The following workflow outlines the key steps.
Experimental Protocols
Handling and Storage:
-
Storage: Upon receipt, store this compound at -20°C for up to one month or at -80°C for up to six months.[4] Ensure the container is sealed and protected from moisture.[4]
-
Preparation: Prepare solutions in a well-ventilated area or under a chemical fume hood.[1] Avoid the formation of dust and aerosols.[1]
-
Safe Handling: Always wear the appropriate PPE as detailed in the table above. Avoid direct contact with the skin, eyes, and clothing.[1] Do not inhale any dust or vapors.[1] Ensure a safety shower and eyewash station are readily accessible.[1]
First Aid Measures:
In the event of exposure, follow these first aid protocols:
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1] |
| Skin Contact | Remove contaminated clothing and rinse the affected skin area thoroughly with water.[1] Seek medical attention if irritation develops. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide respiratory support.[1] Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[1] |
Accidental Release and Spill Cleanup:
-
Evacuate: Evacuate personnel from the immediate area of the spill.[1]
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Use an absorbent material such as diatomite or universal binders to contain the spill.[1]
-
Decontaminate: Clean the spill area and any contaminated equipment by scrubbing with alcohol.[1]
-
Dispose: Collect all contaminated materials in a sealed container for proper disposal according to institutional and local guidelines.[1]
Disposal Plan:
-
All waste materials, including empty containers, unused product, and contaminated items, should be disposed of in accordance with federal, state, and local environmental regulations.
-
Do not allow the product to enter drains or waterways.[1]
By adhering to these safety protocols, you can minimize risks and ensure a safe laboratory environment when working with this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
